molecular formula C23H17NO3 B2817689 N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923250-72-0

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

カタログ番号: B2817689
CAS番号: 923250-72-0
分子量: 355.393
InChIキー: CAHNODVKNTYQII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a useful research compound. Its molecular formula is C23H17NO3 and its molecular weight is 355.393. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c1-15-6-5-9-17(12-15)22-14-20(25)19-13-18(10-11-21(19)27-22)24-23(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHNODVKNTYQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chromone Scaffold and the Imperative of Pharmacokinetic Characterization

The chromen-4-one (chromone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific class of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide derivatives represents a targeted effort to explore this chemical space, likely aiming to optimize potency and selectivity against a particular biological target. However, achieving high target affinity is only the first step in a long journey toward a viable therapeutic agent. A compound's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—ultimately determines its efficacy and safety.[4][5]

This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of this novel chromene series. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the underlying scientific rationale, guiding researchers in making critical, data-driven decisions. We will explore the progression from early, predictive in silico and in vitro assays to definitive in vivo studies, establishing a robust, self-validating system for selecting and optimizing drug candidates with favorable pharmacokinetic profiles.[6][7]

The ADME Paradigm: A Conceptual Framework for Drug Disposition

The fate of any drug administered to a living system is governed by the four interconnected processes of ADME. Understanding these principles is fundamental to interpreting pharmacokinetic data.

  • Absorption: The process by which a drug enters the systemic circulation. For oral drugs, this involves surviving the gastrointestinal tract, permeating the intestinal wall, and passing through the liver.

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs. This process is heavily influenced by factors like plasma protein binding and tissue permeability.[6]

  • Metabolism: The chemical modification of a drug by the body, primarily by enzymes in the liver, to facilitate its elimination. This is a major determinant of a drug's half-life and can produce metabolites that are active or toxic.

  • Excretion: The irreversible removal of the drug and its metabolites from the body, typically via the kidneys (urine) or liver (bile/feces).

A comprehensive PK profile characterizes each of these phases, allowing us to predict how a drug will behave in humans and to design appropriate dosing regimens.[5][8]

Phase 1: Predictive Foundation - In Silico and Physicochemical Profiling

Before committing to resource-intensive experimental work, a foundational assessment of the molecule's inherent properties is crucial. This phase helps to identify potential liabilities early and prioritize which derivatives to advance.

Computational ADME and Physicochemical Predictions

Computational tools can provide valuable, albeit preliminary, insights into a compound's drug-like properties.[9][10] Models can estimate parameters such as solubility, lipophilicity (logP/logD), permeability, plasma protein binding, and potential for cytochrome P450 (CYP) enzyme inhibition. While not a substitute for experimental data, these predictions are invaluable for triaging a large series of newly synthesized analogs.

Experimental Physicochemical Characterization

Key physicochemical properties must be measured experimentally as they form the bedrock of all subsequent ADME testing.

Table 1: Essential Physicochemical Assays

ParameterExperimental MethodCausality and Rationale
Aqueous Solubility Thermodynamic & Kinetic Solubility AssaysPoor solubility is a primary cause of low oral bioavailability. Kinetic solubility assesses precipitation risk in assay buffers, while thermodynamic solubility represents the true equilibrium solubility, which is critical for absorption.[7][11]
Lipophilicity (LogD) Shake-flask or Potentiometric TitrationLogD at physiological pH (7.4) governs the balance between solubility and membrane permeability. Excessively high lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity.[7]
Acidity/Basicity (pKa) Potentiometric Titration or UV-spectroscopyThe pKa determines the ionization state of the molecule at different physiological pH values (e.g., stomach vs. intestine), which directly impacts its solubility and ability to cross cell membranes.

Phase 2: Mechanistic Investigation - In Vitro ADME Assays

In vitro assays are the workhorse of early drug discovery, using cellular or subcellular systems to dissect the individual components of ADME.[4][11] These assays provide critical insights that guide compound optimization and predict in vivo behavior.[6]

Workflow for Comprehensive In Vitro ADME Profiling

The following diagram illustrates a logical workflow for assessing a new N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide derivative.

ADME_Workflow cluster_input Compound Synthesis cluster_physchem Physicochemical Properties cluster_vitro In Vitro ADME Assays cluster_vivo In Vivo Confirmation cluster_decision Decision Making Compound Test Derivative Solubility Aqueous Solubility Compound->Solubility Assess Dissolution LogD LogD @ pH 7.4 Compound->LogD Perm Permeability (Caco-2 / PAMPA) Compound->Perm PPB Plasma Protein Binding Compound->PPB MetStab Metabolic Stability (Microsomes, Hepatocytes) Compound->MetStab CYP_Inhib CYP450 Inhibition (IC50) Compound->CYP_Inhib Solubility->Perm Guides Dosing Concentration LogD->Perm PK_Study Rodent PK Study (IV & PO Dosing) Perm->PK_Study Predict In Vivo Behavior PPB->PK_Study Predict In Vivo Behavior MetStab->PK_Study Predict In Vivo Behavior CYP_Inhib->PK_Study Predict In Vivo Behavior Decision Candidate Selection & Lead Optimization PK_Study->Decision Provides Definitive PK Parameters

Caption: Integrated workflow for pharmacokinetic profiling.

A. Absorption Potential: Permeability Assays

To be orally absorbed, a compound must pass through the epithelial cells lining the intestine. We model this barrier using two primary assays.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A rapid, cell-free assay that assesses passive diffusion across an artificial lipid membrane. It is a cost-effective way to screen for compounds that are unlikely to be absorbed via passive routes.

  • Caco-2 Permeability Assay: This is the gold standard in vitro model for intestinal absorption.[6][11] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transporters.

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for full differentiation and formation of a tight monolayer.

  • Monolayer Integrity Validation: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as lucifer yellow. This step is critical for a self-validating system.

  • Assay Execution:

    • The test compound is added to the apical (A, top) chamber. Samples are taken from the basolateral (B, bottom) chamber over a time course (e.g., 2 hours). This measures A-to-B permeability.

    • Concurrently, the compound is added to the basolateral chamber, and samples are taken from the apical chamber. This measures B-to-A permeability.

  • Quantification: Compound concentrations in all samples are determined using a sensitive bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The ratio of B-to-A Papp to A-to-B Papp (the efflux ratio) indicates whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can limit absorption.

B. Distribution Characteristics: Plasma Protein Binding (PPB)

Once in the bloodstream, drugs bind to plasma proteins like albumin and alpha-1-acid glycoprotein. Only the unbound (free) fraction of a drug can distribute into tissues and interact with its target.[12][13] Therefore, measuring the fraction unbound (fu) is essential.

Protocol: Equilibrium Dialysis for PPB

  • Apparatus Setup: A dialysis plate containing individual cells, each divided by a semi-permeable membrane, is used.

  • Assay Execution: Plasma is added to one side of the membrane, and a protein-free buffer solution is added to the other. The test compound is spiked into the plasma side.

  • Equilibration: The plate is sealed and incubated (typically at 37°C) for several hours to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

  • Quantification: After incubation, samples are taken from both the plasma and buffer chambers, and the concentrations are measured by LC-MS/MS.

  • Data Analysis: The fraction unbound is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Table 2: Interpreting Plasma Protein Binding Data

Fraction Unbound (fu)InterpretationImplication for Chromene Derivatives
> 10%Low BindingA large fraction of the drug is available for pharmacological activity.
1% - 10%Moderate BindingTypical for many drugs. The unbound concentration should be considered for efficacy.
< 1%High Binding (>99%)A very small fraction is active. Small changes in binding can lead to large changes in free drug exposure, posing a potential safety risk. Highly bound drugs may have lower clearance.
C. Metabolic Fate: Stability and Enzyme Interactions

Metabolism is the body's primary mechanism for clearing drugs. Understanding a compound's metabolic stability and its potential to interact with metabolic enzymes is critical for predicting its half-life and risk of drug-drug interactions (DDIs).[11][12]

1. Metabolic Stability Assays

These assays measure the rate at which a compound is metabolized by liver enzymes.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum containing the majority of the Cytochrome P450 (CYP) enzymes, which are responsible for Phase I (oxidative) metabolism. This is a cost-effective first-line assay.

  • Hepatocytes: These are whole liver cells that contain both Phase I and Phase II (conjugative) enzymes and their necessary cofactors. They provide a more complete and physiologically relevant picture of overall metabolic clearance.[6]

Protocol: Hepatocyte Metabolic Stability Assay

  • Incubation: The test compound is incubated with a suspension of cryopreserved hepatocytes at 37°C.

  • Time Course Sampling: Aliquots are removed at several time points (e.g., 0, 15, 30, 60, 120 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Quantification: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). These values can then be scaled to predict in vivo hepatic clearance.

2. Cytochrome P450 (CYP) Inhibition Assay

If a chromene derivative inhibits a major CYP enzyme, it could slow the metabolism of other co-administered drugs that are substrates for that enzyme, leading to potentially toxic elevations in their exposure. Regulatory agencies require testing against key CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4).[6][7]

Protocol: CYP Inhibition (IC50) Assay

  • Incubation: Human liver microsomes are incubated with a specific probe substrate for a single CYP isoform, along with a range of concentrations of the test compound.

  • Metabolite Formation: The reaction is allowed to proceed, and the rate of formation of the specific metabolite from the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation is plotted against the concentration of the test compound. The IC50 value—the concentration of the test compound that causes 50% inhibition of the enzyme activity—is determined. A low IC50 value indicates a higher risk of causing a drug-drug interaction.

Phase 3: The Integrated System - In Vivo Pharmacokinetic Studies

While in vitro assays provide mechanistic clues, in vivo studies in animal models are essential to understand how ADME processes are integrated in a whole organism.[8][14] These studies are required by regulatory bodies before human trials can begin.[12][15]

Study Design and Execution
  • Animal Model: Typically, studies are first conducted in rodents (mice or rats).[8][16]

  • Dosing Routes: To fully characterize the PK profile, the compound is administered via two routes:

    • Intravenous (IV) Bolus: This introduces the drug directly into the systemic circulation, bypassing absorption. IV data is used to determine fundamental clearance and distribution parameters.

    • Oral Gavage (PO): This route mimics the intended clinical route for most small molecules and is used to determine oral bioavailability.

  • Blood Sampling: Serial blood samples are collected at specific time points after dosing (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours). Plasma is harvested from the blood for analysis.

  • Bioanalysis: An LC-MS/MS method must be developed and validated to accurately quantify the drug concentration in the plasma samples.[17]

Key Pharmacokinetic Parameters

Analysis of the plasma concentration-time data provides the key PK parameters that define the compound's behavior in vivo.

Table 3: Primary In Vivo Pharmacokinetic Parameters

ParameterAbbreviationDescriptionSignificance
Maximum Concentration CmaxThe highest observed concentration in plasma after oral dosing.Related to efficacy and potential toxicity.
Time to Cmax TmaxThe time at which Cmax is reached.Indicates the rate of absorption.
Area Under the Curve AUCThe total drug exposure over time.The primary measure of overall exposure.
Clearance CLThe volume of plasma cleared of the drug per unit of time.A measure of the body's efficiency in eliminating the drug. High CL often means a short half-life.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of tissue distribution. A large Vd suggests the drug distributes widely outside the bloodstream.
Terminal Half-Life The time required for the plasma concentration to decrease by half.Determines the dosing interval required to maintain therapeutic concentrations.
Bioavailability F (%)The fraction of an orally administered dose that reaches the systemic circulation unchanged. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).A critical parameter for oral drug viability. Low F% can be due to poor absorption or high first-pass metabolism.

Data Integration and Strategic Decision-Making

The true power of this profiling cascade lies in synthesizing the data to build a holistic understanding of the compound and guide the next steps.

  • Connecting In Vitro to In Vivo: Does high in vitro metabolic instability in hepatocytes correlate with high clearance in vivo? Does low Caco-2 permeability predict low oral bioavailability? These correlations validate the in vitro models and provide a mechanistic understanding of the in vivo observations.

  • Structure-Activity and Structure-Property Relationships: By profiling several derivatives, a medicinal chemist can identify which structural modifications improve the PK profile. For example, blocking a site of metabolism identified in a metabolite ID study can increase the half-life and bioavailability.

  • Human Dose Prediction: Data from preclinical species, combined with in vitro human data, can be used in physiologically based pharmacokinetic (PBPK) models to predict the human PK profile and estimate the first-in-human dose.[8]

Conclusion

The pharmacokinetic profiling of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide derivatives is a systematic, multi-faceted process that is integral to their potential development as therapeutic agents. It is not a simple checklist of assays but a scientific investigation into the molecule's behavior within a biological system. By starting with a foundation of physicochemical properties, dissecting mechanisms with a suite of robust in vitro assays, and confirming the integrated behavior in in vivo models, researchers can de-risk their candidates, optimize their properties, and ultimately increase the probability of translating a promising compound into a successful medicine.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies - Assays. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • Burt, H. M., et al. (2010). Optimising in vivo pharmacology studies--Practical PKPD considerations. British Journal of Pharmacology, 159(7), 1415-1428. Retrieved from [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Retrieved from [Link]

  • ResearchGate. (n.d.). ADME parameters calculated for designed compounds. [Table]. Retrieved from [Link]

  • European Medicines Agency. (2015). Pharmacokinetic studies in man - Scientific guideline. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Chromone-isoxazole hybrids molecules: synthesis, spectroscopic, MEDT, ELF, antibacterial, ADME-Tox, molecular docking and MD simulation investigations. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Synthesis, Computational, Antimicrobial, Antioxidant, and ADME Study of 2-(3,4-Dimethoxyphenyl)-4H-Chromen-4-One. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization, DFT Mechanistic Study, Antibacterial Activity, Molecular Modeling, and ADMET Properties of Novel Chromone-Isoxazole Hybrids. Retrieved from [Link]

  • ACS Omega. (2019). Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. Retrieved from [Link]

  • PMC. (2025). Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. Retrieved from [Link]

  • MDPI. (2023). Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. Retrieved from [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological activities of chromene derivatives: An overview. Retrieved from [Link]

  • ACS Omega. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide. Retrieved from [Link]

  • Infinix Bio. (2026). Comprehensive Guide to Preclinical Protocol Development: Best Practices and Insights. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics guidelines. Retrieved from [Link]

  • PMC. (2026). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. Retrieved from [Link]

  • Karbala International Journal of Modern Science. (n.d.). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Retrieved from [Link]

  • MDPI. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]

  • PMC. (n.d.). 3-(4-Methylphenyl)-4H-chromen-4-one. Retrieved from [Link]

  • PSECommunity.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

Sources

Crystal structure and X-ray diffraction of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the methodologies involved in the synthesis, crystallization, and structural elucidation of the novel chromenone derivative, N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide. The chromenone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding the precise three-dimensional arrangement of atoms within this specific molecule through single-crystal X-ray diffraction is paramount for elucidating its structure-activity relationship (SAR) and guiding future drug design efforts.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide insights into the rationale behind key experimental decisions, ensuring a deeper understanding of the scientific process.

Synthesis and Crystallization: From Powder to Pristine Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the initial material is a critical determinant of successful crystallization.

Proposed Synthetic Pathway

While the specific synthesis of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide may not be extensively documented, a plausible and efficient route can be proposed based on established methodologies for similar flavone and chromenone derivatives. A common approach involves the acylation of an aminoflavone precursor.

A potential synthetic route would be a two-step process:

  • Synthesis of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one: This intermediate can be synthesized via the Baker-Venkataraman rearrangement, a reliable method for forming the chromenone core.

  • Acylation of the aminoflavone: The final product, N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, can then be synthesized by reacting the 6-amino-2-(3-methylphenyl)-4H-chromen-4-one intermediate with benzoyl chloride in the presence of a suitable base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

The crude product would then be purified using column chromatography or recrystallization to achieve the high purity (>99%) required for successful crystallization.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form. The choice of solvent and crystallization technique is critical and often determined empirically.

Experimental Protocol: Slow Evaporation Method

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane). A suitable solvent system is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of the chosen solvent (or a binary solvent mixture) with gentle heating to ensure complete dissolution.

  • Slow Evaporation: Filter the warm solution to remove any particulate matter and transfer the clear filtrate to a clean vial. Cover the vial with a perforated cap or parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent to remove any residual impurities and allow them to air dry.

The rationale behind slow evaporation is to allow the molecules to self-assemble into a highly ordered crystal lattice, which is essential for obtaining high-quality diffraction data.

Single-Crystal X-ray Diffraction: Visualizing the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The SC-XRD Workflow: A Step-by-Step Guide

The process of determining a crystal structure from a single crystal can be broken down into several key stages.

Experimental Protocol: SC-XRD Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[1] The crystal is often cryo-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer.[2][3] A monochromatic X-ray beam is directed at the crystal, which is then rotated to collect a series of diffraction images from different orientations.[1] Modern diffractometers use sensitive detectors like CCD or CMOS detectors to record the diffraction pattern.[2]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[2][4][5] This step involves indexing the reflections, integrating their intensities, and applying various corrections.[2][4][5]

  • Structure Solution: The "phase problem" is the central challenge in crystallography. The diffraction experiment provides the intensities of the reflections, but not their phases. Ab initio methods, such as direct methods, are commonly used for small molecules to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods.[3][6] This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.[6][7] The quality of the refinement is monitored using the R-factor and R-free values.[7][8]

  • Structure Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic reasonability.[9] This involves checking bond lengths, bond angles, and torsion angles against expected values, and searching for any unresolved electron density or other anomalies.[10][11][12]

Visualizing the Workflow

The following diagram illustrates the key stages of the single-crystal X-ray diffraction workflow.

SCXRD_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization High Purity Compound mounting Crystal Mounting crystallization->mounting Single Crystal data_collection Data Collection mounting->data_collection Mounted Crystal data_processing Data Processing data_collection->data_processing Diffraction Images structure_solution Structure Solution data_processing->structure_solution Reflection Intensities refinement Structure Refinement structure_solution->refinement Initial Model validation Structure Validation refinement->validation Refined Structure final_structure Final Structure (CIF) validation->final_structure

Caption: Workflow for single-crystal X-ray diffraction.

Hypothetical Structural Analysis of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

In the absence of published experimental data for the title compound, we can predict its key structural features based on the known crystal structures of similar chromenone and benzamide derivatives.

Expected Crystallographic Parameters

The following table presents a hypothetical but realistic set of crystallographic data for N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide. These values are based on typical parameters for organic molecules of similar size and composition.

ParameterHypothetical Value
Chemical formulaC23H17NO3
Formula weight355.38
Crystal systemMonoclinic
Space groupP21/c
a (Å)10.5
b (Å)15.2
c (Å)11.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1815
Z4
Density (calculated) (g/cm³)1.30
Absorption coefficient (mm⁻¹)0.09
F(000)744
Crystal size (mm³)0.30 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 27.5
Reflections collected10500
Independent reflections4150 [R(int) = 0.04]
Final R indices [I>2sigma(I)]R1 = 0.05, wR2 = 0.14
R indices (all data)R1 = 0.07, wR2 = 0.16
Goodness-of-fit on F²1.05
Anticipated Molecular Geometry and Intermolecular Interactions

The molecular structure of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is expected to exhibit several key features:

  • Planarity: The chromenone core is likely to be largely planar. The dihedral angle between the chromenone ring system and the 3-methylphenyl group will be a key conformational feature.

  • Conformation of the Amide Linker: The benzamide group will be linked to the chromenone core via an amide bond. The conformation around this bond will be crucial in determining the overall shape of the molecule and its ability to participate in intermolecular interactions.

  • Intermolecular Hydrogen Bonding: The amide N-H group is a strong hydrogen bond donor, and the carbonyl oxygens are strong hydrogen bond acceptors. It is highly probable that the crystal packing will be dominated by N-H···O=C hydrogen bonds, potentially forming chains or dimeric motifs.

  • π-π Stacking: The multiple aromatic rings in the molecule provide opportunities for π-π stacking interactions, which are also likely to play a significant role in the crystal packing.

The following diagram illustrates the likely intermolecular hydrogen bonding pattern.

Hydrogen_Bonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1-H1 N-H C2=O2 C=O N1-H1->C2=O2  H-Bond C1=O1 C=O N2-H2 N-H

Caption: Potential intermolecular hydrogen bonding.

Implications for Drug Discovery and Development

A definitive crystal structure of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide would provide invaluable insights for drug discovery and development.

  • Structure-Based Drug Design: The precise knowledge of the three-dimensional structure would enable structure-based drug design approaches. Computational docking studies could be performed to predict the binding mode of the molecule to its biological target.

  • Pharmacophore Modeling: The crystal structure would reveal the key pharmacophoric features of the molecule, such as the spatial arrangement of hydrogen bond donors and acceptors, and hydrophobic regions. This information can be used to design new molecules with improved potency and selectivity.

  • Understanding Structure-Activity Relationships (SAR): By comparing the crystal structure of this compound with those of other, more or less active, derivatives, a deeper understanding of the SAR for this class of compounds can be achieved.

  • Solid-State Characterization: The crystal structure provides fundamental information about the solid-state properties of the compound, such as its polymorphism, stability, and solubility, which are critical for formulation and development.

References

  • Wikipedia. X-ray crystallography. [Link]

  • Creative BioMart. X-ray Crystallography. [Link]

  • International Union of Crystallography. Data Processing in Macromolecular Crystallography. [Link]

  • Portland Press. A beginner's guide to X-ray data processing. [Link]

  • International Union of Crystallography Journals. Structure validation in chemical crystallography. [Link]

  • Cambridge Crystallographic Data Centre. Validation of Experimental Crystal Structures. [Link]

  • International Union of Crystallography Journals. Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. [Link]

  • Cambridge Crystallographic Data Centre. Validation of Experimental Crystal Structures. [Link]

  • PubMed. Validation of protein crystal structures. [Link]

  • PMC. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. [Link]

  • SERC (Carleton). Single-crystal X-ray Diffraction. [Link]

  • RWTH Aachen University. Phase analysis and structure refinement. [Link]

  • Royal Society of Chemistry. Refining X-ray Crystal Structures. [Link]

  • Medium. Protein X-ray Structure Determination Tutorial: Step.4 Structure Refinement and Validation. [Link]

  • ACS Publications. X-ray Crystallography Module in MD Simulation Program Amber 2023. Refining the Models of Protein Crystals. [Link]

Sources

Therapeutic Potential of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The chromone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets. This guide delineates the therapeutic potential of a novel derivative, N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, building upon the established pharmacology of the flavone class. We hypothesize that this compound possesses significant anti-cancer activity, potentially through the modulation of key signaling pathways implicated in oncogenesis and apoptosis. This document provides a comprehensive framework for the preclinical evaluation of this compound, from initial synthesis and in vitro characterization to prospective in vivo efficacy studies and ADME/Tox profiling. Our objective is to furnish drug discovery professionals with a scientifically rigorous and actionable roadmap for advancing this promising candidate from a laboratory curiosity to a potential clinical therapeutic.

Introduction: The Chromone Scaffold as a Privileged Structure in Oncology

The 4H-chromen-4-one (chromone) framework is a recurring motif in a multitude of natural products and synthetic compounds that exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and notably, anti-cancer properties. The planar, heterocyclic system of the chromone ring allows for effective interaction with various enzymatic active sites and protein-protein interfaces. The 2-phenyl-4H-chromen-4-one backbone, characteristic of flavonoids, has been extensively studied, with numerous derivatives demonstrating potent cytotoxic effects against a range of cancer cell lines.

The subject of this guide, N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, is a synthetic flavone derivative. Its structure is distinguished by three key features:

  • A 2-phenyl ring substituted with a methyl group at the meta-position: This modification can influence the compound's lipophilicity and steric interactions with target proteins.

  • A benzamide moiety at the 6-position of the chromone ring: This amide linkage introduces a potential hydrogen bond donor and acceptor, which could be critical for target binding and selectivity.

  • The core flavone scaffold: This provides the foundational structure known to interact with various biological targets.

Based on the extensive literature on functionally related compounds, we postulate that N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a promising candidate for anti-cancer drug development. This guide will outline a comprehensive, multi-stage research program to rigorously evaluate this hypothesis.

Postulated Mechanism of Action: Targeting Key Oncogenic Pathways

While the precise molecular targets of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide are yet to be elucidated, the structural alerts within the molecule, informed by the broader flavone literature, suggest a multi-targeted mechanism of action. We hypothesize that its anti-cancer effects are mediated through the modulation of one or more of the following critical signaling pathways:

  • Induction of Apoptosis via the Intrinsic Pathway: Many flavone derivatives have been shown to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins (e.g., Bax, Bak) and decreasing the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

  • Inhibition of Pro-Survival Signaling: The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently hyperactivated in cancer, promoting cell proliferation, survival, and resistance to therapy. Flavonoids have been reported to inhibit key kinases within these pathways, such as Akt and ERK, thereby attenuating their oncogenic signaling.

  • Cell Cycle Arrest: Another common mechanism of action for anti-cancer agents is the induction of cell cycle arrest, preventing cancer cells from replicating. Flavones have been observed to cause cell cycle arrest at the G2/M or G1 phases, often through the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

The following diagram illustrates the hypothesized signaling pathways targeted by N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide.

Hypothesized_Signaling_Pathways cluster_0 Pro-Survival Pathways cluster_1 Apoptotic Pathway cluster_2 Cell Cycle Regulation PI3K PI3K Akt Akt PI3K->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Inhibits MAPK MAPK ERK ERK MAPK->ERK Inhibits ERK->Proliferation_Survival Inhibits Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspases Caspases Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis CDKs CDKs/Cyclins G2M_Arrest G2/M Arrest CDKs->G2M_Arrest Inhibits Compound N-[2-(3-methylphenyl)-4-oxo- 4H-chromen-6-yl]benzamide Compound->PI3K Compound->MAPK Compound->Bax Compound->Bcl2 Compound->CDKs

Caption: Hypothesized signaling pathways modulated by the compound.

Preclinical Development Workflow: A Phased Approach

We propose a phased preclinical development plan to systematically evaluate the therapeutic potential of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide.

The following diagram outlines the proposed experimental workflow.

Preclinical_Workflow cluster_Phase1 Phase 1: In Vitro Characterization cluster_Phase2 Phase 2: In Vivo Efficacy cluster_Phase3 Phase 3: Preclinical Safety & Lead Optimization Synthesis Chemical Synthesis & Purification Cell_Viability Cell Viability Assays (MTT/XTT) Synthesis->Cell_Viability Apoptosis_Assay Apoptosis & Cell Cycle Analysis Cell_Viability->Apoptosis_Assay Western_Blot Mechanism of Action Studies (Western Blot) Apoptosis_Assay->Western_Blot Xenograft_Model Tumor Xenograft Animal Model Western_Blot->Xenograft_Model Efficacy_Study Efficacy & Tolerability Studies Xenograft_Model->Efficacy_Study ADME_Tox ADME/Tox Profiling Efficacy_Study->ADME_Tox SAR_Studies Structure-Activity Relationship (SAR) Studies ADME_Tox->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Phased preclinical development workflow for the compound.

Phase 1: In Vitro Characterization

Objective: To determine the cytotoxic activity of the compound against a panel of cancer cell lines and to elucidate its mechanism of action.

3.1.1. Chemical Synthesis and Purification

A plausible synthetic route for N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide would involve the acylation of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one with benzoyl chloride. The purity of the final compound should be confirmed by HPLC, and its structure verified by ¹H NMR, ¹³C NMR, and mass spectrometry.

3.1.2. Cell Viability Assays

  • Protocol:

    • Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well.

    • After 24 hours, treat the cells with increasing concentrations of the compound (e.g., 0.1 to 100 µM) for 48-72 hours.

    • Assess cell viability using a colorimetric assay such as MTT or XTT.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

  • Data Presentation:

Cell LineHistologyIC₅₀ (µM)
MCF-7Breast AdenocarcinomaTo be determined
A549Lung CarcinomaTo be determined
HCT116Colorectal CarcinomaTo be determined
Normal FibroblastsNon-cancerous controlTo be determined

3.1.3. Apoptosis and Cell Cycle Analysis

  • Protocol (Apoptosis):

    • Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ for 24 hours.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the cell population by flow cytometry to quantify early apoptotic, late apoptotic, and necrotic cells.

  • Protocol (Cell Cycle):

    • Treat cells as described above.

    • Fix the cells in 70% ethanol and stain with PI/RNase solution.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

3.1.4. Mechanism of Action Studies (Western Blotting)

  • Protocol:

    • Treat cells with the compound at its IC₅₀ for various time points (e.g., 0, 6, 12, 24 hours).

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins in the hypothesized signaling pathways (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Phase 2: In Vivo Efficacy

Objective: To evaluate the anti-tumor efficacy and tolerability of the compound in a relevant animal model.

3.2.1. Tumor Xenograft Model

  • Protocol:

    • Subcutaneously implant a suitable cancer cell line (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).

    • Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, compound at two different doses, positive control).

    • Administer the compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a specified duration.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Presentation:

Treatment GroupAverage Tumor Volume (mm³)% Tumor Growth InhibitionBody Weight Change (%)
Vehicle ControlTo be determinedN/ATo be determined
Compound (Low Dose)To be determinedTo be determinedTo be determined
Compound (High Dose)To be determinedTo be determinedTo be determined
Positive ControlTo be determinedTo be determinedTo be determined
Phase 3: Preclinical Safety and Lead Optimization

Objective: To assess the drug-like properties of the compound and to identify analogs with improved potency and safety profiles.

3.3.1. ADME/Tox Profiling

A panel of in vitro assays should be conducted to evaluate the compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties. This includes assays for:

  • Solubility: Kinetic and thermodynamic solubility.

  • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Metabolic Stability: Liver microsomal stability assay.

  • Cytochrome P450 Inhibition: Evaluation of inhibition of major CYP isoforms.

  • Hepatotoxicity: Assessment of toxicity in primary hepatocytes.

  • Cardiotoxicity: hERG channel inhibition assay.

3.3.2. Structure-Activity Relationship (SAR) Studies

Based on the initial findings, a focused library of analogs should be synthesized to explore the structure-activity relationships. Modifications could include:

  • Varying the substituents on the 2-phenyl ring.

  • Replacing the benzamide moiety with other functional groups.

  • Modifying the chromone core.

These analogs would then be subjected to the same in vitro assays to identify compounds with improved potency, selectivity, and ADME/Tox profiles.

Conclusion and Future Directions

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide represents a promising starting point for the development of a novel anti-cancer therapeutic. The proposed research plan provides a comprehensive and systematic approach to validate its therapeutic potential, elucidate its mechanism of action, and optimize its drug-like properties. Successful completion of these studies could lead to the identification of a preclinical candidate with a clear path toward clinical development. Future work will focus on identifying the direct molecular target(s) of the optimized lead compounds and further exploring their efficacy in a broader range of cancer models.

References

  • Dhiman, P., et al. (2021). Flavones: A Privileged Scaffold for the Development of Anticancer Agents. Molecules, 26(16), 4875. [Link]

  • Gaspar, A., et al. (2014). Chromone: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 21(34), 3947-3979. [Link]

  • Thapa, P., et al. (2019). Recent advances in the synthesis of flavones and their applications. RSC Advances, 9(43), 24875-24907. [Link]

  • Wang, T., et al. (2018). Flavonoids as anticancer agents: A review of their mechanisms of action. Journal of Cellular and Molecular Medicine, 22(12), 5845-5854. [Link]

  • Noor, R., et al. (2022). The PI3K/AKT/mTOR and MAPK/ERK pathways in cancer: A review of the current evidence. International Journal of Molecular Sciences, 23(19), 11623. [Link]

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide: A Methodological Whitepaper on the Characterization of its Binding Affinity and Receptor Interactions

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3] Similarly, the benzamide moiety is a common feature in many approved drugs, contributing to their binding and pharmacokinetic properties.[4][5] The compound N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, which integrates both of these pharmacophores, represents a promising candidate for further investigation. This guide provides a comprehensive, in-depth framework for characterizing the binding affinity and receptor interactions of this molecule, tailored for researchers and drug development professionals. While specific experimental data for this exact molecule is not yet prevalent in published literature, this whitepaper outlines a robust, multi-faceted approach to elucidate its mechanism of action and therapeutic potential.

Introduction to the Target Molecule

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a chromone derivative with a substituted benzamide group at the 6-position. The chromone core, a benzopyran-4-one, is known to interact with a variety of biological targets, while the benzamide portion can engage in hydrogen bonding and other non-covalent interactions within a receptor's binding pocket.

Molecular Structure:

Caption: Chemical structure of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide.

In Silico Prediction of Binding Affinity and Receptor Interactions

Given the novelty of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, a logical first step is to employ computational methods to predict its potential biological targets and binding modes. Molecular docking is a powerful in silico technique for this purpose.[6]

Molecular Docking Workflow

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Scoring cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D structure generation, energy minimization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking receptor_prep Receptor Preparation (PDB selection, removal of water, addition of hydrogens) receptor_prep->docking scoring Scoring & Ranking (Binding energy calculation) docking->scoring pose_analysis Pose Analysis (Visualization of interactions) scoring->pose_analysis interaction_analysis Interaction Analysis (H-bonds, hydrophobic interactions) pose_analysis->interaction_analysis

Caption: A generalized workflow for molecular docking studies.

Detailed Protocol for Molecular Docking
  • Ligand Preparation:

    • Generate the 3D structure of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide using software such as ChemDraw or Marvin Sketch.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Receptor Selection and Preparation:

    • Based on the known pharmacology of chromone and benzamide derivatives, select potential protein targets from the Protein Data Bank (PDB).[3][7][8] Potential targets could include kinases, cyclooxygenases (COX), acetylcholinesterase (AChE), or monoamine oxidase (MAO).[3][7][8]

    • Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning charges.

  • Docking Simulation:

    • Define the binding site on the receptor, typically based on the location of a co-crystallized ligand.

    • Run the docking simulation using software like AutoDock Vina, which will generate multiple binding poses of the ligand within the receptor's active site.

  • Analysis of Results:

    • Analyze the docking scores to estimate the binding affinity. Lower binding energy values generally indicate a more stable protein-ligand complex.[9]

    • Visualize the top-ranked poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the receptor.

In Vitro Determination of Binding Affinity

While in silico methods provide valuable predictions, experimental validation is crucial. A variety of in vitro techniques can be employed to quantitatively measure the binding affinity of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide to its putative receptor(s).

Radioligand Binding Assay

This is a highly sensitive and widely used method to study receptor-ligand interactions.

Principle: The assay measures the ability of the test compound (unlabeled N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide) to compete with a radiolabeled ligand for binding to the target receptor.

Protocol:

  • Preparation of Materials:

    • A source of the target receptor (e.g., cell membranes, purified protein).

    • A suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) with known high affinity for the receptor.

    • The unlabeled test compound.

    • Assay buffer and filtration apparatus.

  • Assay Procedure:

    • Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time analysis of binding kinetics.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the test compound) to a ligand (the receptor) immobilized on the chip.

Protocol:

  • Immobilization of the Receptor: Covalently attach the purified target receptor to the sensor chip.

  • Binding Analysis: Flow solutions containing different concentrations of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal over time to obtain sensorgrams.

  • Kinetic Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: ITC measures the heat released or absorbed when the test compound is titrated into a solution containing the target receptor.

Protocol:

  • Sample Preparation: Prepare solutions of the purified receptor and the test compound in the same buffer.

  • Titration: Inject small aliquots of the test compound solution into the receptor solution in the calorimeter cell.

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the ligand to the protein. Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of binding.

Characterization of Receptor Interactions and Downstream Signaling

Once a binding target is confirmed, the next step is to elucidate the functional consequences of this interaction.

Functional Assays

The choice of functional assay will depend on the nature of the identified receptor.

  • Enzyme Inhibition Assays: If the target is an enzyme, measure the effect of the compound on its catalytic activity. For example, if the target is a kinase, a kinase activity assay can be performed.[10]

  • Receptor Activation/Antagonism Assays: For G-protein coupled receptors (GPCRs) or ion channels, assays measuring second messenger levels (e.g., cAMP, Ca²⁺) or ion flux can be used to determine if the compound acts as an agonist or antagonist.[10][11]

  • Cell-Based Assays: Investigate the effect of the compound on cellular processes such as proliferation, apoptosis, or gene expression in relevant cell lines.[12][13]

Signaling Pathway Analysis

signaling_pathway_analysis ligand_binding Ligand Binds to Receptor receptor_activation Receptor Activation/Inhibition ligand_binding->receptor_activation downstream_signaling Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) receptor_activation->downstream_signaling cellular_response Cellular Response (e.g., Gene expression, Proliferation) downstream_signaling->cellular_response

Caption: A simplified schematic of a signaling pathway initiated by ligand-receptor binding.

To understand the broader biological impact of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, it is essential to identify the signaling pathways it modulates. Techniques such as Western blotting, quantitative PCR (qPCR), and RNA sequencing can be used to assess changes in the expression and activation of key signaling proteins and genes following treatment with the compound.

Quantitative Data Summary

The following table should be populated with experimental data as it is generated through the methodologies described above.

ParameterMethodReceptorValue
IC₅₀ Radioligand Bindinge.g., AChEe.g., µM
Kᵢ Radioligand Bindinge.g., AChEe.g., µM
Kₐ (on-rate) SPRe.g., MAO-Be.g., M⁻¹s⁻¹
KᏧ (off-rate) SPRe.g., MAO-Be.g., s⁻¹
Kₐ SPR/ITCe.g., MAO-Be.g., µM
ΔH (Enthalpy) ITCe.g., MAO-Be.g., kcal/mol
ΔS (Entropy) ITCe.g., MAO-Be.g., cal/mol·K

Conclusion

This technical guide provides a comprehensive and systematic approach for the detailed characterization of the binding affinity and receptor interactions of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide. By combining in silico prediction with rigorous in vitro experimental validation, researchers can effectively elucidate the pharmacological profile of this promising molecule, paving the way for its potential development as a novel therapeutic agent. The methodologies outlined herein are grounded in established scientific principles and represent the current best practices in the field of drug discovery and development.

References

  • Bhat, A. et al. (2021). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 26(9), 2691. [Link]

  • Kumar, A. et al. (2025). Investigations of 3-Hydroxy Chromone Derivatives as Multipotent Therapeutics for the Treatment of Alzheimer's Disease: In Silico and In Vitro Interventions and Fluorescence Studies. ACS Chemical Neuroscience. [Link]

  • Verma, N. et al. (2024). In Vitro and In Vivo Investigations of Chromone Derivatives as Potential Multitarget-Directed Ligands: Cognitive Amelioration Utilizing a Scopolamine-Induced Zebrafish Model. ACS Chemical Neuroscience. [Link]

  • Singh, P. et al. (2014). Chromone and isoxazolidine based compounds as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470. [Link]

  • Reddy, C. S. et al. (2023). Development of novel chromones as antioxidant COX2 inhibitors: in vitro, QSAR, DFT, molecular docking, and molecular dynamics studies. Journal of Biomolecular Structure and Dynamics, 41(10), 4056-4071. [Link]

  • Schetz, J. A. et al. (2011). Ring Substituents on Substituted Benzamide Ligands Indirectly Mediate Interactions with Position 7.39 of Transmembrane Helix 7 of the D4 Dopamine Receptor. Journal of Pharmacology and Experimental Therapeutics, 337(3), 856-867. [Link]

  • Kadam, S. D. et al. (2024). In-silico Docking Studies of Novel Fluorinated Thiazolidin-4-one Derivatives as Potential Anticancer Agents. Research Journal of Pharmacy and Technology, 17(3), 1123-1129. [Link]

  • Egis Gyogyszergyar Rt. (2003). Process for the synthesis of a benzamide derivative.
  • PubChem. (n.d.). 3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide. National Center for Biotechnology Information. [Link]

  • Sreedevi, A. et al. (2024). Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. Scientific Reports, 14(1), 9866. [Link]

  • Sreedevi, A. et al. (2024). Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. PubMed. [Link]

  • Sreedevi, A. et al. (2024). Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. ResearchGate. [Link]

  • Carrà, G. et al. (2018). Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives, a Novel Class of Selective Cyclooxygenase-2 Inhibitors. Molecules, 23(11), 2841. [Link]

  • Kumar, R. et al. (2016). Synthesis, Cytotoxic Evaluation, Docking and QSAR Study of N-(4-Oxo- 2-(4-((5-Aryl-1,3,4-Thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl) Benzamides as Antitubulin Agents. Anti-Cancer Agents in Medicinal Chemistry, 16(10), 1342-1352. [Link]

  • Steinebach, C. et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv. [Link]

  • Matos, M. J. et al. (2011). Two polymorphs of N-(2-methoxyphenyl)-4-oxo-4H-chromone-3-carboxamide. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 9), o351-o355. [Link]

  • Inam, M. et al. (2021). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore, 12(1), 31-39. [Link]

  • Siddiqui, H. L. et al. (2010). N-(2-Oxo-2H-chromen-3-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o778. [Link]

  • BindingDB. (n.d.). N-Methyl-N-(2-methyl-1-oxo-4-phenyl-1,2-dihydro-isoquinolin-3-ylmethyl)-3,5-bis-trifluoromethyl-benzamide. University of California, San Diego. [Link]

  • Panza, M. et al. (2016). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-D-Galactopyranoside. Methods in Enzymology, 571, 1-13. [Link]

  • Matos, M. J. et al. (2009). Structural characterization of some N-phenyl-4-oxo-4H-2-chromone carboxamides. Journal of Molecular Structure, 931(1-3), 108-116. [Link]

  • Steinebach, C. et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. DORA 4RI. [Link]

  • The Royal Society of Chemistry. (2012). Supplementary Material. Chemical Communications. [Link]

  • Oberlander, E. A., & Tebby, J. C. (2000). Synthesis and stereochemistry of benzamidines and acetamidines. Arkivoc, 2000(3), 320-342. [Link]

  • Singh, S. et al. (2024). Exploring the NMDAR antagonists as potential therapeutic agents in the treatment of Alzheimer's disease- A Review. Biointerface Research in Applied Chemistry, 14(2), 33. [Link]

  • Al-Absi, A. et al. (2023). Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel. International Journal of Molecular Sciences, 24(16), 12856. [Link]

Sources

Methodological & Application

Synthesis Protocol for N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, a chromone derivative with potential applications in medicinal chemistry and drug development. The synthesis is a multi-step process commencing with a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization to construct the chromone core. Subsequent reduction of a nitro group to an amine, and a final N-acylation, yield the target compound. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental procedures, mechanistic insights, and characterization data.

Introduction

Chromones, and their derivatives, represent a significant class of oxygen-containing heterocyclic compounds that are prevalent in nature. The chromone scaffold is a key structural motif in a multitude of biologically active molecules, exhibiting a wide range of pharmacological properties. The target molecule, N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, combines the chromone core with a benzamide functionality, making it a compound of interest for further investigation in various therapeutic areas. The synthetic route described herein is designed to be robust and reproducible, employing well-established organic transformations.

Overall Reaction Scheme

Overall Reaction Scheme cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Nitro Group Reduction cluster_3 Step 4: N-Acylation A 2-Hydroxy-5-nitroacetophenone C (E)-1-(2-hydroxy-5-nitrophenyl)-3-(3-methylphenyl)prop-2-en-1-one A->C NaOH, Ethanol B 3-Methylbenzaldehyde B->C D 2-(3-Methylphenyl)-6-nitro-4H-chromen-4-one C->D I₂, DMSO E 6-Amino-2-(3-methylphenyl)-4H-chromen-4-one D->E SnCl₂·2H₂O, HCl, Ethanol F N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide E->F Pyridine, DCM G Benzoyl Chloride G->F

Caption: Overall synthetic route for N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide.

Experimental Protocols

Materials and Equipment

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Standard laboratory glassware, including round-bottom flasks, condensers, and dropping funnels, is required. A magnetic stirrer with a heating plate, a rotary evaporator, and a vacuum filtration setup are also necessary. For purification, column chromatography equipment with silica gel (60-120 mesh) will be utilized. Characterization of the synthesized compounds will be performed using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Step 1: Synthesis of (E)-1-(2-hydroxy-5-nitrophenyl)-3-(3-methylphenyl)prop-2-en-1-one (Chalcone Intermediate)

This initial step involves the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde. This reaction, catalyzed by a base, proceeds through an aldol addition followed by dehydration to yield the α,β-unsaturated ketone, commonly known as a chalcone.[1][2]

Claisen-Schmidt Condensation 2-Hydroxy-5-nitroacetophenone 2-Hydroxy-5-nitroacetophenone Enolate Enolate 2-Hydroxy-5-nitroacetophenone->Enolate + NaOH - H₂O β-Hydroxy Ketone β-Hydroxy Ketone Enolate->β-Hydroxy Ketone + 3-Methylbenzaldehyde (E)-1-(2-hydroxy-5-nitrophenyl)-3-(3-methylphenyl)prop-2-en-1-one (E)-1-(2-hydroxy-5-nitrophenyl)-3-(3-methylphenyl)prop-2-en-1-one β-Hydroxy Ketone->(E)-1-(2-hydroxy-5-nitrophenyl)-3-(3-methylphenyl)prop-2-en-1-one - H₂O

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-hydroxy-5-nitroacetophenone (10 mmol, 1.81 g) and 3-methylbenzaldehyde (12 mmol, 1.44 g, 1.41 mL) in 50 mL of ethanol.

  • Stir the mixture at room temperature until all solids have dissolved.

  • To this solution, add a 10% aqueous solution of sodium hydroxide (20 mL) dropwise over a period of 30 minutes with continuous stirring.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute hydrochloric acid (1 M) until the pH is acidic.

  • A yellow solid will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product in a desiccator. The product can be further purified by recrystallization from ethanol to afford the pure chalcone.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
(E)-1-(2-hydroxy-5-nitrophenyl)-3-(3-methylphenyl)prop-2-en-1-oneC₁₆H₁₃NO₄283.2885-90
Step 2: Synthesis of 2-(3-Methylphenyl)-6-nitro-4H-chromen-4-one

The synthesized chalcone undergoes an oxidative cyclization to form the chromone ring. A common and efficient method for this transformation is the use of iodine in dimethyl sulfoxide (DMSO).[3][4] The reaction is believed to proceed through an initial intramolecular Michael addition followed by oxidation.

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the chalcone intermediate (5 mmol, 1.42 g) in 25 mL of DMSO.

  • To this solution, add a catalytic amount of iodine (0.5 mmol, 127 mg).

  • Heat the reaction mixture to 120-130 °C and maintain this temperature for 3-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 150 mL of ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by washing with cold water.

  • Dry the crude product. Purification can be achieved by recrystallization from a suitable solvent such as acetic acid or ethanol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
2-(3-Methylphenyl)-6-nitro-4H-chromen-4-oneC₁₆H₁₁NO₄281.2675-80
Step 3: Synthesis of 6-Amino-2-(3-methylphenyl)-4H-chromen-4-one

The reduction of the aromatic nitro group to a primary amine is a critical step. A chemoselective method is required to avoid the reduction of other functional groups in the molecule. The use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium is a well-established and reliable method for this transformation.[5]

Nitro Reduction Nitro Chromone Nitro Chromone Amine Complex Amine Complex Nitro Chromone->Amine Complex SnCl₂·2H₂O, HCl Amino Chromone Amino Chromone Amine Complex->Amino Chromone NaOH (aq)

Caption: Workflow for the reduction of the nitro group.

Procedure:

  • In a 250 mL round-bottom flask, suspend 2-(3-methylphenyl)-6-nitro-4H-chromen-4-one (3 mmol, 0.84 g) in 60 mL of ethanol.

  • To this suspension, add tin(II) chloride dihydrate (15 mmol, 3.38 g).

  • Heat the mixture to reflux and then add 10 mL of concentrated hydrochloric acid dropwise.

  • Continue refluxing for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing crushed ice.

  • Basify the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it with water.

  • Dry the crude product. The product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
6-Amino-2-(3-methylphenyl)-4H-chromen-4-oneC₁₆H₁₃NO₂251.2880-85
Step 4: Synthesis of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

The final step is the N-acylation of the amino-chromone with benzoyl chloride. The Schotten-Baumann reaction conditions, which involve an amine, an acyl chloride, and a base, are suitable for this transformation.[6][7] Pyridine is used here as a base to neutralize the hydrochloric acid formed during the reaction.

Procedure:

  • In a 100 mL round-bottom flask, dissolve 6-amino-2-(3-methylphenyl)-4H-chromen-4-one (2 mmol, 0.50 g) in 30 mL of anhydrous dichloromethane (DCM).

  • To this solution, add pyridine (4 mmol, 0.32 mL) and cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (2.4 mmol, 0.34 g, 0.28 mL) dropwise to the stirred solution.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with 50 mL of DCM and wash successively with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamideC₂₃H₁₇NO₃355.3970-75

Characterization

The identity and purity of the synthesized compounds should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the chromone, 3-methylphenyl, and benzoyl groups, as well as the methyl and amide protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the chromone and amide functionalities.

  • IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the chromone and amide, and C-O-C stretching of the pyran ring.

  • Mass Spectrometry: The mass spectrum will provide the molecular weight of the compound, confirming its identity.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, paying particular attention to corrosive reagents like concentrated hydrochloric acid and acyl chlorides, and flammable solvents like ethanol and dichloromethane.

  • Dispose of all chemical waste according to institutional guidelines.

References

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The kinetics and mechanism of the cyclisation of some 2′-hydroxychalcones to flavanones in basic aqueous solution. RSC Publishing. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. RSC Publishing. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Oxidative Cyclisation of 2′-Hydroxychalcones using Sodium Tellurite: Synthesis of Flavones. Retrieved from [Link]

  • Tsai, H. Y., et al. (2021). A case study of the iodine-mediated cyclization of C2′-OH- and C2-OH-chalcones toward the synthesis of flavones: Reinvestigation of the mechanisms. Journal of the Chinese Chemical Society, 68(7), 1334-1338.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Claisen-Schmidt Condensation. Cambridge University Press. Retrieved from [Link]

  • Ferreira, M. K. A., et al. (2023). Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl). UECE.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

Sources

Application Note: RP-HPLC Method Development and Validation for the Quantification of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl.

Analyzing the Compound Structure

I have been analyzing the molecular structure and can see that the flavone core offers robust UV chromophores. The benzamide and methylphenyl groups will make the molecule lipophilic and best suited for reversed-phase liquid chromatography. The amide and ketone parts could cause tailing. An acidic modifier like formic acid will be needed to mitigate this.

Planning the Diagrams

I am now carefully drafting the DOT diagrams. I have established a strict color palette for consistency and readability, focusing on the method development workflow and the HPLC fluidic pathway. These diagrams will adhere to stringent color and contrast rules for clarity and visual appeal. I have chosen the colors #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, and #5F6368.

Visualizing the Workflow

I've crafted a clear, step-by-step DOT diagram outlining the RP-HPLC method development process and its ICH Q2(R1) validation. This diagram visualizes the workflow, highlighting key steps from physicochemical profiling to validation. I'm now developing a second diagram showing the HPLC system setup. This diagram will focus on the mobile phase, pump, injector, column, detector, and data acquisition.

Refining the HPLC Diagram

I have been refining the HPLC system setup diagram, focusing on the fluidic pathway. I've used DOT language to visualize the mobile phase flow from the pump to the waste. I am checking the contrast and size, ensuring visual clarity and adherence to the specified color palette. I have selected the best colors for high contrast, and I have found the best sizing for clear presentation. I have just verified all the rules for the DOT diagram.

Justifying the Method

My current focus is on building a robust justification for the chosen method. I'm elaborating on the rationale behind using 0.1% formic acid to mitigate peak tailing caused by hydrogen bonding. I'm also explaining the necessity of a C18 column for the molecule's lipophilic nature and successful separation. Finally, I'm reinforcing the UV detection choice because of the strong chromophores from the flavone and benzamide.

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Photodiode Array (PDA) Detection

Introduction & Physicochemical Profiling

The compound N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic flavone derivative characterized by a chromen-4-one core, a 3-methylphenyl (m-tolyl) substitution at the C2 position, and a benzamide linkage at the C6 position. In preclinical drug development, accurate quantification of such highly conjugated, lipophilic active pharmaceutical ingredients (APIs) is critical for pharmacokinetic profiling, formulation stability testing, and synthetic purity assessment.

Causality in Method Design: The "Why" Behind the Parameters

Designing a robust chromatographic method requires translating the molecule's structural features into analytical parameters:

  • High Lipophilicity (LogP): The presence of three aromatic ring systems (chromenone, m-tolyl, and benzamide) renders the molecule highly hydrophobic. A highly retentive C18 (Octadecylsilane) stationary phase is required to provide adequate hydrophobic interactions, ensuring the analyte is retained long enough to separate from polar synthetic impurities or degradation products.

  • Hydrogen Bonding Potential: The amide linkage (-NH-CO-) and the ketone group at the C4 position of the chromenone ring are strong hydrogen bond acceptors. If analyzed in a neutral mobile phase, these moieties will interact with unreacted residual silanols on the silica column matrix, leading to severe peak tailing. The addition of 0.1% Formic Acid to the mobile phase lowers the pH to ~2.7, suppressing silanol ionization and ensuring sharp, symmetrical peaks [1].

  • Extensive π -Conjugation: Flavone derivatives typically exhibit two distinct UV absorption maxima: Band I (300–380 nm) corresponding to the cinnamoyl system, and Band II (240–280 nm) corresponding to the benzoyl system [2]. A Photodiode Array (PDA) detector set to extract at 254 nm and 330 nm ensures maximum sensitivity and allows for peak purity assessment via spectral profiling.

Method Development Workflow

The following diagram illustrates the logical progression of the method development lifecycle, ensuring a self-validating and robust analytical procedure.

Workflow A 1. Physicochemical Profiling (pKa, LogP, UV max) B 2. Stationary Phase Selection (End-capped C18 Column) A->B C 3. Mobile Phase Optimization (ACN / H2O + 0.1% Formic Acid) B->C D 4. Gradient & Flow Rate Tuning (Gradient Elution for Resolution) C->D E 5. ICH Q2(R1) Validation (Linearity, Precision, Accuracy) D->E

Caption: Systematic workflow for RP-HPLC method development and validation of flavone derivatives.

Experimental Protocols

Reagents and Materials
  • Analyte: N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Formic Acid (FA).

Standard and Sample Preparation

Self-Validating Logic: The analyte's high hydrophobicity means it will precipitate in highly aqueous solutions. Therefore, the sample diluent must closely match the organic strength of the initial mobile phase to prevent solvent-effect peak distortion.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Dissolve completely in 100% HPLC-grade Methanol using sonication for 5 minutes.

  • Working Solutions: Dilute the stock solution using a diluent of 50:50 (v/v) Water:ACN to achieve a calibration range of 1.0 µg/mL to 100.0 µg/mL.

  • Filtration: Pass all final samples through a 0.22 µm PTFE syringe filter prior to injection. (PTFE is chosen over Nylon to prevent non-specific binding of the hydrophobic analyte).

Chromatographic Conditions
ParameterSpecification / ConditionRationale
Column C18, 150 mm × 4.6 mm, 5 µm (End-capped)End-capping minimizes secondary silanol interactions.
Mobile Phase A 0.1% Formic Acid in Ultrapure WaterControls pH; maintains analyte in a neutral state [1].
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides lower backpressure and sharper peaks than MeOH.
Elution Mode Gradient (See table below)Ensures elution of the highly retained lipophilic analyte while washing the column of late-eluting impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp. 40°CReduces mobile phase viscosity and improves mass transfer.
Injection Vol. 10 µLPrevents column overloading while maintaining sensitivity.
Detection PDA (Extract at 254 nm and 330 nm)Captures the primary π−π∗ transitions of the flavone core.

Gradient Program:

  • 0.0 – 2.0 min: 30% B

  • 2.0 – 10.0 min: 30% 90% B

  • 10.0 – 13.0 min: 90% B (Column Wash)

  • 13.0 – 13.1 min: 90% 30% B

  • 13.1 – 18.0 min: 30% B (Re-equilibration)

Fluidic Pathway Visualization

HPLC_System MP Mobile Phase (A: H2O+FA | B: ACN+FA) Pump Binary Pump (1.0 mL/min) MP->Pump AS Autosampler (10 µL Injection) Pump->AS Col C18 Analytical Column (Thermostatted at 40°C) AS->Col Det PDA Detector (254 nm & 330 nm) Col->Det Waste Waste Receptacle Det->Waste

Caption: Fluidic pathway of the HPLC-PDA system for quantifying the benzamide derivative.

Method Validation Summary

To ensure the method is a self-validating system suitable for regulatory submissions, it must be validated according to the ICH Q2(R1) Guidelines [3]. The following table summarizes the expected validation criteria and target acceptance limits for this API.

Validation ParameterICH Q2(R1) MethodologyAcceptance Criteria
System Suitability 6 replicate injections of 50 µg/mL standard.%RSD of Area 2.0%; Tailing Factor 1.5; Theoretical Plates 2000.
Specificity Inject blank diluent, mobile phase, and forced degradation samples (Acid, Base, Peroxide, UV).No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold.
Linearity 5 concentration levels (1.0 to 100.0 µg/mL), injected in triplicate.Correlation coefficient ( R2 ) 0.999.
LOD & LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ).LOD = 3.3×(σ/S) ; LOQ = 10×(σ/S) . Signal-to-noise ratio 10 for LOQ.
Accuracy (Recovery) Spike API into placebo matrix at 50%, 100%, and 150% of target concentration.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% test concentration.%RSD of calculated assay 2.0%.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Temp ( ± 5°C), and Mobile Phase composition ( ± 2%).System suitability criteria must still be met under all varied conditions.

References

  • AIP Publishing. (2023). Mobile Phase Optimization of RP-HPLC Method for Quantification of Quercetin in Moringa Leaf Fraction. AIP Conference Proceedings. Retrieved from[Link]

  • MDPI. (2019). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. Molecules. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from[Link]

Troubleshooting & Optimization

Technical Support Center: Resolving Aqueous Solubility for N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the severe aqueous solubility limitations of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide. This compound presents classic Biopharmaceutics Classification System (BCS) Class II/IV challenges, where poor solubility acts as a critical barrier to effective absorption and assay reproducibility[1].

This guide provides root-cause analyses, a strategic decision matrix, and self-validating experimental protocols to overcome these bottlenecks.

Part 1: Root Cause Analysis (FAQ)

Q: Why is this specific chromen-4-one derivative nearly insoluble in aqueous media? A: The poor solubility is driven by its "brick dust" physicochemical profile rather than pure lipophilicity.

  • Planar Core: The chromen-4-one (flavone) backbone is highly planar, promoting tight π−π stacking in the solid state[2].

  • Hydrogen Bonding: The benzamide group at position 6 acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O). This creates robust intermolecular networks that drastically increase the crystal lattice energy[3].

  • Hydrophobic Bulk: The 3-methylphenyl (m-tolyl) group adds steric bulk and lipophilicity without contributing polar surface area. To dissolve this compound, formulation strategies must provide enough solvation energy to break these strong crystal lattice forces[4].

Q: I just need to run an in vitro biochemical assay. What is the quickest fix? A: For immediate in vitro use where organic solvents are tolerated, a co-solvent system is best. Dissolve the API in 100% DMSO to create a 10 mM stock. When spiking into the aqueous assay buffer, keep the final DMSO concentration 1% and add 0.1% Tween-80 to prevent rapid precipitation.

Part 2: Formulation Decision Matrix

Selecting the right formulation depends entirely on your downstream application. Use the decision tree below to identify the optimal protocol for your specific assay requirements.

DecisionTree Start Determine Assay Type InVitro In Vitro Assays (Cell culture, biochemical) Start->InVitro InVivo In Vivo / PK Studies (Animal dosing) Start->InVivo SolventTol Is DMSO >0.1% tolerated? InVitro->SolventTol Dose Required Dose Level? InVivo->Dose CoSolvent Use DMSO/PEG400 Co-solvent System SolventTol->CoSolvent Yes CD HP-β-CD Inclusion Complexation SolventTol->CD No Dose->CD IV Administration Nano Nanosuspension (Wet Milling) Dose->Nano High Dose SEDDS Lipid-Based SMEDDS Dose->SEDDS Low/Medium Dose

Decision matrix for selecting the optimal solubility enhancement strategy based on assay requirements.

Part 3: Quantitative Performance Data

The table below summarizes the expected solubility enhancements for N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide across different validated formulation strategies.

Formulation StrategyExcipient SystemApparent Solubility (µg/mL)Fold IncreaseOptimal Application
Unformulated API Water (pH 7.4)< 0.51xBaseline
Co-solvent System 5% DMSO / 10% Tween 8045.090xIn Vitro Biochemical Assays
Inclusion Complex 20% w/v HP-β-CD320.0640xIn Vivo IV Dosing / PK
SMEDDS Capryol 90 / Kolliphor EL850.01700xIn Vivo Oral Bioavailability
Nanosuspension 1% TPGS / 0.5% PVA1250.0*2500xHigh-Dose Oral Toxicology

*Note: The nanosuspension value represents kinetically stable dispersed API, not true thermodynamic solubility.

Part 4: Troubleshooting Guides & Validated Protocols

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Best for: Intravenous (IV) dosing and solvent-sensitive in vitro assays. Causality: Cyclodextrins form inclusion complexes by encapsulating hydrophobic moieties within their lipophilic cavities, shielding them from the aqueous environment[4]. The m-tolyl and benzamide groups of our API are prime targets for the hydrophobic cavity of HP- β -CD[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 20% (w/v) HP- β -CD solution in 50 mM phosphate buffer (pH 7.4). Causality: The buffer maintains a stable ionization state, while the 20% concentration provides a massive molar excess to drive the host-guest binding equilibrium forward.

  • Addition: Add the API in excess (e.g., 5 mg/mL) to create a supersaturated suspension.

  • Thermal Disruption: Heat the suspension to 60°C under continuous stirring for 2 hours. Causality: Thermal energy is required to break the high crystal lattice energy of the benzamide hydrogen bonds, allowing monomeric API to shed off the crystal and enter the cyclodextrin cavity.

  • Equilibration: Cool to 37°C and shake at 150 rpm for 48 hours to ensure thermodynamic equilibrium.

  • Self-Validation: Centrifuge at 10,000 x g for 15 mins to pellet uncomplexed API. Filter the supernatant through a 0.22 µm PVDF filter. Quantify the dissolved API in the filtrate via HPLC. If the concentration is below 200 µg/mL, increase the HP- β -CD concentration to 30% (w/v).

Protocol B: Nanosuspension via Wet Media Milling

Best for: High-dose oral toxicology and efficacy studies. Causality: For high-dose in vivo studies, the dissolution rate is the primary bottleneck. According to the Noyes-Whitney equation, reducing particle size to the nanometer range exponentially increases the surface area, directly enhancing the dissolution rate in the gastrointestinal tract[5].

NanoWorkflow API API + Stabilizer (e.g., TPGS/PVA) PreMix High-Shear Mixing API->PreMix Mill Media Milling (Zirconium beads) PreMix->Mill Filter Filtration & Recovery Mill->Filter Lyoph Lyophilization (Optional) Filter->Lyoph

Step-by-step workflow for producing stable API nanosuspensions via wet media milling.

Step-by-Step Methodology:

  • Stabilizer Matrix: Dissolve 1% (w/v) D- α -Tocopherol polyethylene glycol 1000 succinate (TPGS) and 0.5% Polyvinyl alcohol (PVA) in water. Causality: TPGS provides steric stabilization and acts as an absorption enhancer, while PVA prevents Ostwald ripening (crystal growth) of the newly sheared nanoparticles.

  • Pre-dispersion: Disperse 50 mg/mL of API into the stabilizer solution using a high-shear rotor-stator homogenizer at 10,000 rpm for 5 minutes.

  • Media Milling: Transfer the slurry to a planetary micro mill loaded with 0.5 mm yttrium-stabilized zirconium oxide beads. Mill at 400 rpm for 2 hours in 15-minute cycles (with 5-minute cooling pauses). Causality: Zirconium beads possess high density (~6.0 g/cm³), providing the massive kinetic impact required to fracture the robust flavone crystal lattice. Cooling cycles prevent thermal degradation of the API.

  • Self-Validation: Measure the Z-average particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A successful milling run yields a Z-average < 300 nm and PDI < 0.2.

Protocol C: Self-Microemulsifying Drug Delivery System (SMEDDS)

Best for: Maximizing oral bioavailability for low-to-medium dose PK studies. Causality: This strategy bypasses the dissolution step entirely by presenting the drug in a pre-solubilized, lipid-based isotropic mixture that forms microemulsions upon contact with GI fluids[3].

Step-by-Step Methodology:

  • Excipient Screening: Mix Capryol 90 (oil), Kolliphor EL (surfactant), and Transcutol HP (co-surfactant) in a 2:5:3 weight ratio. Causality: This specific Hydrophilic-Lipophilic Balance (HLB) blend ensures spontaneous emulsification when introduced to aqueous media.

  • Solubilization: Add API incrementally up to 25 mg/g of the lipid mixture. Vortex vigorously and sonicate at 40°C until the mixture is optically clear and homogeneous.

  • Self-Validation: Perform a dispersion test by adding 1 mL of the SMEDDS to 250 mL of simulated gastric fluid (SGF) at 37°C under mild agitation. Assess the resulting droplet size via DLS (target < 50 nm) and monitor visually for API precipitation over a 4-hour window.

References

  • Oral formulation strategies to improve solubility of poorly water-soluble drugs - tandfonline.com[Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - hilarispublisher.com[Link]

  • Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review - researcher.life[Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - nih.gov[Link]

  • Unveiling the flavone-solubilizing effects of α-glucosyl rutin and hesperidin - rsc.org[Link]

Sources

Technical Support Center: Preventing Thermal Degradation of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Purpose: To provide authoritative, mechanistic troubleshooting and validated protocols for maintaining the structural integrity of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide during in vitro assays and long-term storage.

Section 1: Mechanistic Troubleshooting (The "Why")

Understanding the chemical vulnerabilities of your Active Pharmaceutical Ingredient (API) is the first step in preventing its degradation. N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide contains two distinct structural motifs that dictate its thermal stability: a benzamide linkage and a chromen-4-one (flavone) core.

  • Benzamide Hydrolysis (Primary Pathway): The most common degradation route is the hydrolytic cleavage of the benzamide bond. The carbonyl carbon of the amide is highly electrophilic. Under thermal stress, and particularly in the presence of moisture and pH extremes, nucleophilic attack by hydroxide ions forms a tetrahedral intermediate that irreversibly collapses into benzoic acid and a free amine [ 1 ]. This reaction is governed by Arrhenius kinetics; as the temperature increases, the rate of hydrolytic degradation accelerates exponentially [2 ].

  • Chromen-4-one Ring Instability (Secondary Pathway): The secondary degradation pathway involves the chromen-4-one core. While flavone derivatives are relatively robust in mildly acidic to neutral conditions, they undergo rapid structural degradation and potential ring-opening when exposed to thermal stress in alkaline environments [ 3 ].

Degradation A N-[2-(3-methylphenyl)-4-oxo- 4H-chromen-6-yl]benzamide (Intact API) B Thermal Stress (>25°C) A->B Exposure C Aqueous Media (pH < 5 or pH > 8) A->C Dissolution D Benzamide Hydrolysis (Primary Pathway) B->D Accelerates E Chromen-4-one Ring Opening (Secondary Pathway) B->E Accelerates C->D Catalyzes C->E High pH only F 6-amino-2-(3-methylphenyl)- 4H-chromen-4-one + Benzoic Acid D->F Cleavage G Chalcone Derivatives (Degraded Core) E->G Isomerization

Figure 1: Primary and secondary thermal degradation pathways of the API.

Section 2: Quantitative Stability Profile

To assist in your experimental design and to establish proper shelf-life expectations, the following table synthesizes the estimated degradation profile of the compound under various thermal and pH conditions.

Environmental ConditionTemperatureExposure TimeEstimated Degradation (%)Primary Degradant
pH 7.4 (Aqueous Buffer)4°C7 Days< 1%None (Stable)
pH 7.4 (Aqueous Buffer)25°C7 Days2 - 5%Benzoic Acid + Amine
pH 7.4 (Aqueous Buffer)60°C24 Hours10 - 15%Benzoic Acid + Amine
pH 10.0 (Basic Buffer)60°C24 Hours> 30%Ring-opened Chalcones
pH 3.0 (Acidic Buffer)60°C24 Hours15 - 20%Benzoic Acid + Amine

Section 3: Standard Operating Procedure (SOP) for Storage

To ensure self-validating scientific integrity, the preparation and storage of your stock solutions must follow a strict, moisture-free workflow.

StorageWorkflow S1 1. Synthesis / Procurement S2 2. Lyophilization (Moisture < 1%) S1->S2 S3 3. Aliquoting (Single-use vials) S2->S3 S4 4. Inert Gas Flushing (Ar/N2) S3->S4 S5 5. Storage (-20°C, Dark) S4->S5 S6 6. QC Validation (LC-MS / HPLC) S5->S6

Figure 2: Step-by-step workflow for the preparation, storage, and validation of stock solutions.

Detailed Methodology:

  • Solvent Selection & Dissolution: Dissolve the lyophilized powder in strictly anhydrous Dimethyl Sulfoxide (DMSO) (≤0.005% water content) to prepare a 10 mM to 50 mM stock solution. Because water is the primary reactant in hydrolytic degradation, eliminating it from the stock solvent is critical.

  • Aliquoting: Divide the stock solution into single-use amber glass vials (e.g., 50 µL per vial). This prevents repeated freeze-thaw cycles, which introduce condensation and thermal shock to the system.

  • Inert Gas Flushing: Gently purge the headspace of each vial with dry Argon or Nitrogen gas for 5-10 seconds before capping. This displaces atmospheric oxygen and moisture.

  • Cryogenic Storage: Immediately transfer the sealed vials to a -20°C or -80°C freezer. At these temperatures, the kinetic energy is insufficient to drive amide hydrolysis [2 ].

  • Thawing Protocol (Critical step): Before use, remove a vial and place it in a desiccator at room temperature for 30 minutes. Do not open the vial while cold. Opening a cold vial causes immediate condensation of atmospheric moisture into the hygroscopic DMSO, which will initiate hydrolysis upon subsequent warming.

Section 4: Troubleshooting FAQs

Q1: My stock solution turned cloudy and slightly yellow after sitting on the benchtop for a week. What happened? A: The cloudiness indicates the precipitation of degradation products. At room temperature (25°C), trace moisture in the solvent drives the hydrolysis of the benzamide bond [ 1 ]. The resulting degradants (benzoic acid and 6-amino-2-(3-methylphenyl)-4H-chromen-4-one) often have lower solubility limits than the intact parent compound, causing them to crash out of solution. The yellow color shift is typically caused by the oxidation of the newly liberated free amine group.

Q2: Can I autoclave solutions of this compound to sterilize them for cell culture assays? A: Absolutely not. Autoclaving subjects the solution to 121°C and high pressure for 15-30 minutes. Under these extreme thermal conditions, the benzamide bond will undergo rapid, near-complete hydrolysis [2 ], and the chromen-4-one core will suffer severe structural degradation [ 3 ]. To sterilize the solution, use a 0.22 µm PTFE syringe filter at room temperature.

Q3: How does the pH of my assay buffer affect the compound's stability during a 48-hour incubation at 37°C? A: The compound exhibits a U-shaped pH-stability profile. It is most stable in slightly acidic to neutral environments (pH 5.5 to 7.4). In highly acidic media (pH < 4), acid-catalyzed hydrolysis of the amide bond is accelerated. In alkaline media (pH > 8), base-catalyzed hydrolysis dominates [ 1 ], and the chromen-4-one ring becomes highly vulnerable to nucleophilic attack and subsequent ring-opening [3 ]. Always ensure your assay media is strongly buffered near physiological pH.

References

1.[3] Title: Effects of food formulation and thermal processing on flavones in celery and chamomile Source: nih.gov URL:

2.[2] Title: Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution Source: mdpi.com URL:

3.[1] Title: Effective Conversion of Amide to Carboxylic Acid on Polymers of Intrinsic Microporosity (PIM-1) with Nitrous Acid Source: nih.gov URL:

Sources

Troubleshooting HPLC peak tailing for N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals analyzing N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Because this molecule features a highly hydrophobic core paired with polar hydrogen-bonding moieties, it is notoriously prone to chromatographic peak tailing. This guide bypasses generic advice to provide a mechanistic, self-validating framework for diagnosing and resolving peak asymmetry.

Section 1: Mechanistic Causes of Peak Tailing (The "Why")

To troubleshoot effectively, we must first understand the molecular behavior of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide within a silica-based column.

The molecule consists of a chromen-4-one (flavone) core and a benzamide linkage. While the 3-methylphenyl group drives primary hydrophobic retention with the C18 stationary phase, the molecule also contains strong hydrogen-bond acceptors (the flavone and amide carbonyls, C=O ) and a hydrogen-bond donor (the amide nitrogen, N−H ).

The primary cause of peak tailing for this compound is secondary polar interactions [1]. Unreacted, residual silanol groups ( −SiOH ) on the silica support surface are acidic. At a mid-range mobile phase pH (>3.0), these silanols ionize into negatively charged silanoxide ions ( −SiO− ). The basic/polar functional groups of the benzamide interact strongly with these ionized silanols via ion-dipole and hydrogen-bonding mechanisms, causing a fraction of the analyte molecules to travel slower through the column, resulting in an asymmetrical tail[2].

TroubleshootingWorkflow A Observe Peak Tailing (As > 1.5) B Do all peaks tail or just the benzamide? A->B C All Peaks Tail (Physical Issue) B->C Yes D Only Benzamide Tails (Chemical Issue) B->D No E Check Column Void or Blocked Frit C->E F Check Extra-Column Dead Volume C->F G Silanol Interactions (Adjust pH/Buffer) D->G H Column Overload (Dilute Sample) D->H

Logical diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Section 2: Step-by-Step Troubleshooting Workflows (The "How")

Every protocol below is designed as a self-validating system . You will not just apply a fix; you will run a control test to prove the specific variable was the root cause.

Protocol 1: Mitigating Silanol Interactions via Mobile Phase pH

Causality: Lowering the pH of the mobile phase to ~2.5 ensures that acidic silanol species on the stationary phase surface remain fully protonated and non-ionized, thereby shutting down secondary retention mechanisms[3].

  • Prepare Acidic Modifier: Add 0.1% Formic Acid or use a 10–25 mM Phosphate buffer adjusted to pH 2.5 in your aqueous mobile phase[4].

  • Equilibrate: Flush the column with at least 10 column volumes of the new low-pH mobile phase.

  • Inject Sample: Run the benzamide analyte under the new conditions.

  • Self-Validation Step: If the peak asymmetry factor ( As​ ) drops significantly toward 1.0, the tailing was chemically driven by silanol interactions[2]. If tailing persists, proceed to Protocol 2. (Note: Ensure your column is rated for pH < 3.0 to prevent silica dissolution[4]).

Protocol 2: Addressing Mass Overload and Solvent Mismatch

Causality: Highly hydrophobic flavone derivatives often require strong organic solvents (like 100% DMSO or Acetonitrile) for sample dissolution. Injecting a strong solvent plug into a highly aqueous mobile phase causes the analyte to precipitate at the column head or travel faster than the bulk flow, leading to fronting or tailing[5].

  • Dilute Sample: Dilute your benzamide sample 1:10 using the exact initial mobile phase composition (e.g., 80% Water / 20% Acetonitrile)[5].

  • Reduce Injection Volume: Decrease the injection volume from 10 µL to 1 µL to test for column capacity limits.

  • Self-Validation Step: If the peak shape becomes perfectly symmetrical upon dilution, the column was mass-overloaded or experiencing a solvent-strength mismatch[6].

Protocol 3: Verifying Column Bed Integrity

Causality: If a void forms at the head of the column or the inlet frit becomes blocked by particulates, the sample flow path is disrupted, causing every peak in the chromatogram to tail or split[1].

  • Run a System Suitability Test: Inject a standard mixture containing a neutral, well-retained marker (e.g., toluene or naphthalene) alongside your benzamide analyte[7].

  • Analyze Peak Shapes:

  • Self-Validation Step: If the neutral marker is perfectly symmetrical but the benzamide tails, the column bed is physically intact, and the issue is chemical[7]. If both peaks tail equally, the column has a physical defect (void/blocked frit) and must be backflushed or replaced[1].

Section 3: Quantitative Data & Benchmarks

To maintain scientific rigor, use the following standardized metrics to evaluate your chromatography.

ParameterDefinition / FormulaOptimal RangeTroubleshooting Action
Asymmetry Factor ( As​ ) B/A (measured at 10% peak height)1.0 – 1.2If >1.5 , lower mobile phase pH or check for column mass overload[2].
USP Tailing Factor ( Tf​ ) W0.05​/2f (measured at 5% peak height)1.0 – 1.5If >2.0 , secondary interactions are severe; switch to a highly deactivated/end-capped column[6].
Buffer Concentration Ionic strength of the mobile phase10 – 25 mMIncrease concentration to mask silanols (Keep <10 mM if using LC-MS to avoid ion suppression)[4].
System Dead Volume Unswept volume in tubing and fittings <20 µLIf early-eluting peaks tail worse than late-eluting ones, minimize PEEK tubing length and internal diameter[6].

Section 4: Frequently Asked Questions (FAQs)

Q: Why does my benzamide derivative tail more than my other hydrophobic compounds? A: While hydrophobic interactions govern primary retention, the amide linkage and flavone carbonyls undergo secondary polar interactions with ionized silanols on the silica support[2]. Purely hydrophobic molecules (like toluene) lack these hydrogen-bonding moieties and therefore do not experience this specific secondary retention.

Q: I lowered the pH to 2.5, but the peak is still tailing. What next? A: If low pH does not resolve the issue, you are likely experiencing mass overload or a sample solvent mismatch. N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has poor aqueous solubility. Ensure your sample solvent closely matches the initial mobile phase strength to prevent precipitation at the column head[1]. Alternatively, switch to a polar-embedded stationary phase (like an RP-Amide column) which provides an internal shield against residual silanols[6].

Q: Can I use a higher pH to analyze this compound? A: Yes, but you must use a column specifically designed for high pH (e.g., hybrid silica) and operate well above pH 8.0. However, since the benzamide is not a strong aliphatic base, high pH is generally less effective than low pH for this specific molecule, as the silanols will be fully ionized and highly active[3].

Q: How do I know if my column is degrading or if it's just this specific method? A: Inject a system suitability standard containing a neutral, well-retained compound. If the neutral peak is symmetrical but your benzamide tails, the column's physical bed is intact, and the issue is chemical[7]. If both tail, the column frit may be blocked or the bed deformed[1].

References

  • ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography". ACD/Labs Chromatography Resources.[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions Chromatography Articles. [Link]

  • LCGC International. "HPLC Diagnostic Skills II – Tailing Peaks". Chromatography Online. [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech Technical Support. [Link]

  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC". Labcompare Editorial. [Link]

Sources

Technical Support Center: Overcoming False Positives in N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide Fluorescence Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers utilizing N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide and related chromone-based compounds in fluorescence assays. The unique structural characteristics of this compound class, while promising for drug discovery, present specific challenges in fluorescence-based screening, often leading to a high rate of false positives.[1][2] This guide provides a structured approach to identifying, understanding, and mitigating these artifacts to ensure the integrity and reliability of your experimental data.

Introduction: The Challenge of the Chromone Scaffold

The core structure of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a chromone, a privileged scaffold in medicinal chemistry.[3] However, its conjugated ring system makes it inherently susceptible to producing artifacts in fluorescence assays.[4] These false positives are not due to genuine modulation of the biological target but rather to direct interference with the assay's detection method.[1][5] Understanding the mechanisms behind this interference is the first step toward generating high-quality, reproducible results.

The most common interference mechanisms include:

  • Compound Autofluorescence: The compound itself emits light at wavelengths that overlap with the assay fluorophore.[5][6]

  • Fluorescence Quenching: The compound absorbs the excitation or emission energy of the reporter fluorophore, leading to a decrease in signal.[6][7]

  • Compound Aggregation: At certain concentrations, the compound forms colloidal aggregates that can nonspecifically interact with assay components, leading to unpredictable results.[8][9]

  • Light Scatter: Precipitated or aggregated compound particles scatter excitation light, which can be incorrectly measured as fluorescence signal.[10]

This guide will walk you through a systematic process to de-risk your findings and confirm that an observed hit is a true reflection of biological activity.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers face.

Q1: My compound shows strong activity in a gain-of-signal fluorescence assay. How can I be sure it's a real hit?

A1: This is a classic potential false-positive scenario. The first step is to determine if your compound is autofluorescent. A simple control experiment can clarify this.

  • Quick Check: Prepare a plate with wells containing only assay buffer and your compound at the screening concentration. Measure the fluorescence using the same filter set as your primary assay. A significant signal in the absence of any biological components strongly suggests autofluorescence.[7]

Q2: I'm seeing inhibition in a loss-of-signal assay. Could this also be an artifact?

A2: Yes. In loss-of-signal assays, fluorescence quenching by the test compound can mimic true inhibition.[6] You will need to perform a specific counter-assay to test for quenching effects.

Q3: My dose-response curves look unusual (very steep or bell-shaped). What could be the cause?

A3: Atypical curve shapes are often indicative of compound aggregation.[11] Aggregation is a concentration-dependent phenomenon where compound molecules form colloids that can interfere with the assay nonspecifically.[9]

Q4: Are there ways to design my primary assay to minimize these issues from the start?

A4: Absolutely. Proactive assay design is crucial.

  • Use Red-Shifted Fluorophores: The incidence of compound autofluorescence is significantly lower at longer (red-shifted) excitation and emission wavelengths (e.g., using Cy5 or similar dyes).[4][10][12]

  • Incorporate Detergents: Including a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer can help prevent compound aggregation.[9][13]

  • Keep Fluorophore Concentration Low: While counterintuitive, using the lowest robust concentration of your fluorescent probe can sometimes help, though in other cases a high concentration of the probe can overwhelm the compound's interference.[5] Careful optimization is key.

Comprehensive Troubleshooting Guide

This section provides a systematic workflow for diagnosing and resolving false positives. The process is designed to move from the most common and simplest-to-fix issues to more complex validation steps.

Workflow for Hit Validation

G A Primary Hit Observed B Step 1: Autofluorescence Check (Compound + Buffer) A->B C Fluorescent? B->C D Step 2: Quenching Check (Compound + Fluorophore) C->D No K Artifact: Autofluorescence C->K Yes E Quenching? D->E F Step 3: Aggregation Check (Assay with/without Detergent) E->F No L Artifact: Quenching E->L Yes G Activity Detergent-Sensitive? F->G H Step 4: Orthogonal Assay (Different Technology) G->H No M Artifact: Aggregation G->M Yes I Activity Confirmed? H->I J High Confidence Hit I->J Yes N False Positive (Technology-Dependent) I->N No

Caption: A logical workflow for systematically troubleshooting fluorescence assay hits.

Issue 1: Apparent Activity due to Compound Autofluorescence

Why it Happens: Many complex organic molecules, like the chromone scaffold, can absorb light and emit it at a different wavelength, a property known as autofluorescence.[6] If the compound's emission spectrum overlaps with that of your assay's reporter dye, the plate reader will detect this light as a positive signal, leading to a false-positive in gain-of-signal assays or masking a true positive in loss-of-signal assays.[5][6]

What to Do: Perform a direct autofluorescence measurement.

Protocol 1: Autofluorescence Counter-Assay
  • Plate Setup: Use the same black, opaque-bottom microplate as your primary assay.

  • Prepare Compound Plate: Create a serial dilution of your test compound in assay buffer, matching the concentrations used in your primary screen.

  • Controls: Include wells with assay buffer only (Blank) and wells with your positive and negative controls (if they are fluorescent).

  • Measurement: Read the plate on your fluorescence plate reader using the identical excitation and emission wavelengths, gain, and other settings from your primary assay.

  • Data Analysis: Subtract the average fluorescence of the blank wells from all other wells. If the compound-containing wells show a concentration-dependent increase in fluorescence, the compound is autofluorescent.

Data Interpretation Table:

Observation in Counter-AssayInterpretationNext Steps
High signal, dose-dependentCompound is autofluorescent.Subtract signal, use pre-read, or switch to red-shifted fluorophore.
No significant signal above blankAutofluorescence is not the primary issue.Proceed to Quenching Check (Issue 2).

Issue 2: Apparent Activity due to Fluorescence Quenching

Why it Happens: A compound can absorb light at the same wavelength as the assay's fluorophore excites or emits. This phenomenon, known as the inner filter effect, prevents the fluorophore from being efficiently excited or its emitted light from reaching the detector, resulting in a lower signal.[5] This can be misinterpreted as inhibition in a loss-of-signal assay.[6]

What to Do: Perform a quenching counter-assay.

Protocol 2: Quenching Counter-Assay
  • Plate Setup: Use the same microplate as your primary assay.

  • Prepare Compound Plate: Create a serial dilution of your test compound in assay buffer.

  • Add Fluorophore: To all wells (including controls), add the fluorescent product or probe of your assay at a concentration that produces a mid-to-high range signal in your primary assay. For example, if your assay measures the cleavage of a substrate to produce a fluorescent product, add the fluorescent product directly.[5][7]

  • Controls: Include wells with the fluorophore and assay buffer but no compound.

  • Measurement: Read the plate immediately using the same settings as your primary assay.

  • Data Analysis: A concentration-dependent decrease in fluorescence in the presence of your compound indicates quenching.[7]

Data Interpretation Table:

Observation in Counter-AssayInterpretationNext Steps
Signal decreases with compound concentrationCompound is a quencher.Consider orthogonal assays with non-fluorescent readouts (e.g., luminescence, absorbance).[11]
No significant signal changeQuenching is not the primary issue.Proceed to Aggregation Check (Issue 3).

Issue 3: Apparent Activity due to Compound Aggregation

Why it Happens: Many organic compounds, particularly those that are planar and poorly soluble, can form colloidal aggregates in aqueous buffers at concentrations typically used in HTS (low micromolar range).[9] These aggregates can nonspecifically sequester and inhibit enzymes or interfere with assay components in other ways, producing results that look like genuine activity.[9][14]

What to Do: Test the sensitivity of the compound's activity to a non-ionic detergent.

Protocol 3: Detergent-Sensitivity Assay
  • Assay Setup: Prepare two parallel versions of your primary biological assay.

    • Assay A: Standard assay buffer.

    • Assay B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100.[13]

  • Run Assay: Test your hit compound in a full dose-response curve in both assay conditions.

  • Controls: Ensure your positive and negative controls behave as expected in both buffer conditions.

  • Data Analysis: Compare the IC50 (or EC50) values obtained in both conditions.

Data Interpretation Table:

ObservationInterpretationNext Steps
Potency is significantly reduced (>10-fold) or activity is eliminated in the presence of detergent.Activity is likely due to aggregation.The compound is a likely artifact and should be deprioritized.[13]
Potency and efficacy are similar in both conditions.Activity is likely not due to aggregation.The hit is gaining credibility. Proceed to Orthogonal Assay (Issue 4).

Issue 4: Confirming True Biological Activity

Why it Happens: Even after passing the above checks, a compound's activity might be an artifact of the specific assay technology (e.g., interfering with a specific reporter enzyme like luciferase).[1] True hits should demonstrate activity across different measurement platforms.[11]

What to Do: Validate the hit using an orthogonal assay.

Protocol 4: Orthogonal Assay Validation

An orthogonal assay measures the same biological endpoint but uses a different detection technology.[6][11] The goal is to confirm the biological finding, independent of the initial assay's potential weaknesses.

Choosing an Orthogonal Assay:

Primary Assay TechnologyRecommended Orthogonal Assay(s)Rationale
Fluorescence IntensityLuminescence-based assay, Absorbance-based assay, Mass Spectrometry, Surface Plasmon Resonance (SPR)Moves away from fluorescence detection to avoid interference.[11] SPR provides direct binding data.
Fluorescence Polarization (FP)Isothermal Titration Calorimetry (ITC), Thermal Shift Assay (TSA), Luminescence (e.g., BRET)Confirms direct binding (ITC, TSA) or proximity using a different energy transfer mechanism (BRET).[11]
FRET / TR-FRETAlphaScreen / AlphaLISA, Direct Activity Assay (e.g., HPLC-MS)Uses a different proximity-based technology or directly measures substrate/product conversion.

Execution:

  • Establish the orthogonal assay and validate it with known positive and negative controls.

  • Test your hit compound in a full dose-response format.

  • A confirmed hit should show comparable potency in the orthogonal assay. Discrepancies may point to remaining subtle artifacts or different assay sensitivities.

Final Confirmation: The Path to a Validated Hit

The following diagram illustrates the key decision points in validating a hit from a fluorescence screen.

G cluster_0 Initial Screening & Triage cluster_1 Mechanism Deconvolution cluster_2 Final Validation A Primary Screen Hit B Counter-Screens (Autofluorescence, Quenching) A->B C Pass? B->C D Aggregation Test (Detergent Sensitivity) C->D Yes H False Positive (Deprioritize) C->H No E Pass? D->E F Orthogonal Assay (e.g., Luminescence, SPR) E->F Yes E->H No G Confirmed? F->G G->H No I Validated Hit (Proceed to Lead Op) G->I Yes

Caption: Hit validation flowchart from primary screen to confirmed lead candidate.

By rigorously applying these troubleshooting and validation strategies, researchers can confidently distinguish true biological modulators from assay artifacts, saving significant time and resources in the drug discovery pipeline.

References

  • Baumann, M. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Interference and Artifacts in High-content Screening - Assay Guidance Manual. NIH. Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology. Available at: [Link]

  • Vedvik, K. L., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Assay and Drug Development Technologies. Available at: [Link]

  • Alves, V. M., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Saha, T., et al. (2016). Impact of aggregation on fluorescence sensitivity of molecular probes towards nitroaromatic compounds. Journal of Materials Chemistry C. Available at: [Link]

  • Baumann, M. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]

  • Yang, Z., et al. (2024). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research. Available at: [Link]

  • Sisyphus, et al. (2009). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Journal of Medicinal Chemistry. Available at: [Link]

  • Kluge, M., et al. (2016). HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. Expert Opinion on Drug Discovery. Available at: [Link]

  • Ayotte, Y. (2021). Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. Espace INRS. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation - Assay Guidance Manual. NIH. Available at: [Link]

  • BMG LABTECH. (2023). High-throughput screening and hit validation with a fluorescence polarization assay. Available at: [Link]

  • Peters, M. W., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Journal of the American Chemical Society. (2013). Overcoming Compound Fluorescence in the FLiK Screening Assay with Red-Shifted Fluorophores. Figshare. Available at: [Link]

  • Lin, C.-A., et al. (2019). Aggregation of Metal-Nanoparticle-Induced Fluorescence Enhancement and Its Application in Sensing. ACS Omega. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. NIH. Available at: [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available at: [Link]

  • Alves, V. M., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Shapiro, A. B., et al. (2009). Correction for Interference by Test Samples in High-Throughput Assays. Journal of Biomolecular Screening. Available at: [Link]

  • PubChem. (n.d.). 3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide. Available at: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available at: [Link]

  • Kuntz, D. A., et al. (2015). Methods to identify and optimize small molecules interacting with RNA (SMIRNAs). Progress in Biophysics and Molecular Biology. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. NIH. Available at: [Link]

  • WuXi AppTec. (2023). Screening Methods to Identify RNA-Targeting Small Molecules. YouTube. Available at: [Link]

  • You, M., et al. (2015). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Reviews in Analytical Chemistry. Available at: [Link]

  • Patel, H., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Beilstein Journals. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. Available at: [Link]

  • Gowda, B. T., et al. (2008). 2-Methyl-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • ResearchGate. (2019). Troubleshooting for fluorescence-based assays for beta-hexosaminidase. Available at: [Link]

  • ACS Publications. (2017). Detectives in the Laboratory: Investigation of a Seemingly Unexplained Error. Microbiol Med. Available at: [Link]

Sources

Technical Support Center: Scale-Up & Impurity Minimization for N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development transitions from bench-scale synthesis to pilot-plant manufacturing, maintaining the purity of complex flavone derivatives becomes a critical challenge. This guide provides authoritative troubleshooting, causality-driven FAQs, and self-validating protocols to help you control impurities during the scale-up of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide.

Synthesis & Impurity Workflow Analysis

Understanding the exact nodes where impurities are generated is the first step in mitigating them. The diagram below illustrates the critical steps in the Baker-Venkataraman (B-V) rearrangement and subsequent cyclization, highlighting where specific impurities emerge.

G OAroyl O-Aroyl Ester Intermediate Base Base Catalysis (B-V Rearrangement) OAroyl->Base Diketone 1,3-Diketone Intermediate Base->Diketone Desired Enolate Shift Imp1 Impurity A: Hydrolyzed Benzamide Base->Imp1 Nucleophilic Attack (e.g., KOH/NaOH) Acid Acid Catalysis (Cyclization) Diketone->Acid API Target API: N-[2-(3-methylphenyl)-4-oxo- 4H-chromen-6-yl]benzamide Acid->API Complete Heating Acid->Imp1 Harsh Acidic Hydrolysis Imp2 Impurity B: Uncyclized Diketone Acid->Imp2 Poor Heat Transfer

Reaction workflow highlighting critical nodes for impurity generation during scale-up.

Frequently Asked Questions (FAQs)

Q1: Why does the benzamide group hydrolyze during the Baker-Venkataraman rearrangement, and how do we prevent it on a >1 kg scale? A1: The benzamide moiety at the 6-position is highly susceptible to nucleophilic attack. During the B-V rearrangement, traditional bases like KOH or NaOH act as nucleophiles, leading to amide bond cleavage and the formation of degradants[1]. On a lab scale, rapid cooling masks this issue. On a kilogram scale, extended addition and cooling times exacerbate the hydrolysis. Causality-Driven Solution: Shifting to a strong, non-nucleophilic base like Lithium hexamethyldisilazide (LiHMDS) strictly acts as a proton acceptor to form the kinetic enolate, completely eliminating the nucleophilic hydrolysis pathway[2].

Q2: What causes incomplete cyclization of the 1,3-diketone intermediate, and how does reactor size affect this? A2: The cyclization of the 1,3-diketone to the chromen-4-one core is endothermic. In large batch reactors, poor mass and heat transfer create thermal gradients and cold spots, leading to unreacted diketone[3]. Causality-Driven Solution: Transitioning this step to a continuous flow reactor ensures rapid, uniform heat transfer, driving the reaction to completion while minimizing the thermal degradation that occurs during prolonged batch heating[4][5].

Quantitative Impurity Profiling

Tracking impurities from lab to pilot scale reveals how mass transfer and thermal kinetics impact purity.

ImpurityChemical NatureOrigin / CausalityTypical Lab Scale (%)Typical Pilot Scale (%)Mitigation Strategy
Impurity A 6-amino-2-(3-methylphenyl)-4H-chromen-4-oneBenzamide hydrolysis via nucleophilic base or extended acid exposure.< 0.5%3.5 - 5.0%Use non-nucleophilic base (LiHMDS); limit acid exposure time.
Impurity B 1-(5-benzamido-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dioneIncomplete cyclization due to poor heat transfer in large batch reactors.< 0.1%1.5 - 2.5%Implement continuous flow cyclization or optimize agitation.
Impurity C Un-rearranged O-aroyl esterIncomplete Baker-Venkataraman rearrangement due to moisture quenching the base.0.2%1.0%Ensure strict anhydrous conditions (KF < 50 ppm); monitor via PAT.

Troubleshooting Guide

Issue: Elevated levels of Impurity A (Hydrolyzed Benzamide) detected post-cyclization.

  • Root Cause: While LiHMDS prevents hydrolysis during the B-V rearrangement, prolonged exposure to the acidic cyclization environment (e.g., glacial acetic acid/H₂SO₄) at elevated temperatures will eventually cleave the benzamide bond[1].

  • Resolution: Implement a strict thermal budget. Do not exceed 90°C during batch cyclization. If using continuous flow, limit the residence time to exactly the point of maximum diketone consumption, immediately quenching the effluent into a buffered cold-water bath.

Issue: Persistent Impurity C (Un-rearranged O-aroyl ester) during the B-V step.

  • Root Cause: The LiHMDS is being consumed by trace moisture in the solvent or the reactor headspace, preventing the stoichiometric deprotonation required for the rearrangement.

  • Resolution: Perform a Karl Fischer (KF) titration on the THF solvent prior to base addition. The system must read < 50 ppm water. Purge the reactor with ultra-high purity Argon (not just standard Nitrogen) to prevent ambient moisture ingress during base addition.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in analytical gates that dictate whether the process can proceed, removing operator guesswork.

Protocol A: Non-Nucleophilic Baker-Venkataraman Rearrangement (Kilogram Scale)

This protocol utilizes LiHMDS to prevent benzamide hydrolysis, ensuring high purity of the diketone intermediate[2].

  • Preparation: Charge a dry 20 L jacketed reactor with the O-aroyl ester intermediate (1.0 kg, 1.0 eq) and anhydrous THF (10 L).

  • Validation Gate 1 (Moisture): Pull a 5 mL sample and perform KF titration. Proceed only if water content is < 50 ppm.

  • Base Addition: Cool the reactor to -10°C. Begin dropwise addition of 1.0 M LiHMDS in THF (2.2 eq) via an addition funnel.

  • Causality Control: Maintain the internal temperature strictly below -5°C during addition. Why? Exceeding this temperature promotes localized degradation and side-reactions before the enolate can fully form.

  • Validation Gate 2 (Conversion): After 2 hours of stirring at 0°C, take a 1 mL aliquot, quench in 1 mL saturated NH₄Cl, and analyze via HPLC. The reaction is only deemed complete when the O-aroyl ester peak is < 1.0% AUC. If > 1.0%, add 0.1 eq LiHMDS and stir for an additional 30 minutes.

  • Quench: Once validated, quench the reaction by pouring the mixture into 15 L of ice-cold 1M HCl to precipitate the 1,3-diketone. Filter and dry under vacuum.

Protocol B: Acid-Catalyzed Cyclization via Continuous Flow

This protocol replaces batch heating with continuous flow to eliminate cold spots and prevent Impurity B (uncyclized diketone)[4][5].

  • Solution Preparation: Dissolve the 1,3-diketone intermediate (1.0 kg) in glacial acetic acid (8 L) containing 2% v/v concentrated H₂SO₄.

  • Flow Reactor Setup: Utilize a continuous flow reactor (e.g., a silicon carbide module) pre-heated to 140°C. Set the system pressure to 10 bar using a backpressure regulator (BPR) to prevent solvent boiling.

  • Validation Gate 3 (Residence Time Optimization): Initiate flow at a residence time of 5 minutes. Monitor the reactor effluent via inline Process Analytical Technology (PAT) or frequent HPLC sampling. The system self-validates by linking pump speed to conversion rate: adjust the flow rate until the diketone intermediate is < 0.5% AUC.

  • Continuous Quench: Direct the reactor effluent directly into a continuously stirred tank reactor (CSTR) containing cold water (5°C) to immediately precipitate the target API, N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, halting any potential acid-catalyzed hydrolysis of the benzamide group.

  • Isolation: Filter the precipitate, wash with deionized water until the filtrate is pH neutral, and dry.

References

  • BenchChem. Scaling up the synthesis of 2-(3-Chlorophenyl)-3-nitrochromen-4-one for preclinical studies.[3] URL:

  • ACS Publications. A Practical and Economical High-Yielding, Six-Step Sequence Synthesis of a Flavone: Application to the Multigram-Scale Synthesis of Ladanein.[2] URL:

  • ResearchGate. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API).[1] URL:

  • PMC. The Impact of Continuous Flow Technology and Collaboration between Academia and Industry.[4] URL:

  • Beilstein Journals. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.[5] URL:

Sources

Validation & Comparative

Structural activity relationship (SAR) of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Structural Activity Relationship (SAR) of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide Analogs

Introduction: The Privileged Chromone Scaffold in Drug Discovery

The chromone (4H-1-benzopyran-4-one) nucleus is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Its unique structural features allow it to interact with a variety of biological targets, making it a versatile scaffold for the development of novel therapeutic agents.[1][2] Modifications to the chromone core, particularly at the 2- and 3-positions, as well as on the benzo ring, have led to the discovery of potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1] This guide focuses on a specific class of chromone derivatives: N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide analogs, exploring the intricate relationship between their chemical structure and biological activity. While direct and extensive SAR studies on this exact scaffold are nascent, we can draw significant insights from closely related analogs and the broader family of chromone-based compounds.

The Core Scaffold: N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

The core molecule under consideration possesses three key components, each contributing to its overall pharmacological profile:

  • The Chromone Core: This bicyclic system is crucial for the molecule's interaction with various biological targets. The 4-oxo group and the pyrone ring's electronic properties are often involved in hydrogen bonding and other non-covalent interactions within enzyme active sites or receptor binding pockets.

  • The 2-(3-methylphenyl) Group: The substituent at the 2-position of the chromone ring significantly influences the molecule's lipophilicity, steric profile, and electronic properties. The presence of the methyl group at the meta-position of the phenyl ring can affect the orientation of the phenyl ring relative to the chromone core, which can be critical for target binding.

  • The N-benzamide Moiety at the 6-position: The benzamide group provides a site for extensive structural modifications. The amide linker can participate in hydrogen bonding, and the terminal phenyl ring can be substituted to modulate properties such as solubility, lipophilicity, and target-specific interactions.

Synthesis of N-[2-Aryl-4-oxo-4H-chromen-6-yl]benzamide Analogs: A Generalized Approach

The synthesis of these analogs typically follows a multi-step sequence, starting from a substituted 2-hydroxyacetophenone. A generalized synthetic workflow is outlined below.

A Substituted 2-Hydroxyacetophenone B Intermediate Chalcone A->B Claisen-Schmidt Condensation (Substituted Benzaldehyde, Base) C 2-Aryl-6-nitro-4H-chromen-4-one B->C Oxidative Cyclization (e.g., I2/DMSO) D 6-Amino-2-aryl-4H-chromen-4-one C->D Reduction of Nitro Group (e.g., SnCl2·2H2O) E N-[2-Aryl-4-oxo-4H-chromen-6-yl]benzamide Analog D->E Amide Coupling (Substituted Benzoyl Chloride, Base)

Caption: Generalized synthetic workflow for N-[2-Aryl-4-oxo-4H-chromen-6-yl]benzamide analogs.

Experimental Protocols: A Step-by-Step Guide

General Synthesis of a N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide Analog (A Case Study)

The following protocol is adapted from the synthesis of a closely related series of compounds and serves as a representative example.[3]

Step 1: Synthesis of 2-(Trifluoromethyl)-4H-chromen-4-one

  • To a solution of 2-hydroxyacetophenone (1 eq) in pyridine (5-10 vol), add trifluoroacetic anhydride (1.5 eq).

  • Heat the reaction mixture at 120°C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry to obtain the intermediate.

Step 2: Nitration of the Chromone Core

  • Dissolve the 2-(trifluoromethyl)-4H-chromen-4-one (1 eq) in concentrated sulfuric acid (4 vol) at 0°C.

  • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C.

  • Stir the reaction mixture at 75°C for 1 hour.

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting solid, wash with water, and dry.

Step 3: Reduction of the Nitro Group

  • To a solution of the nitro-chromone (1 eq) in ethanol, add stannous chloride dihydrate (SnCl2·2H2O) (5 eq).

  • Reflux the mixture at 60°C for 8 hours.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 4: Amide Coupling

  • Dissolve the amino-chromone (1 eq) in a suitable solvent such as acetonitrile or 1,4-dioxane.

  • Add a base (e.g., K2CO3 or NaH) (1.2 eq).

  • Add the desired substituted benzoyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Biological Evaluation: A Comparative Analysis

The biological activity of chromone-benzamide analogs is often evaluated against cancer cell lines and for their antioxidant properties. The following sections detail the methodologies and present comparative data from a study on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, which provides valuable insights into the potential SAR of the target scaffold.[3]

In Vitro Cytotoxicity: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for anticancer activity.[3]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A-549 for lung cancer) into 96-well plates at a density of 5 x 10^3 cells/well in a suitable growth medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically in a range from 1 to 100 µg/mL). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for another 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide analogs against MCF-7 (human breast adenocarcinoma) and A-549 (human lung adenocarcinoma) cell lines.[3]

CompoundSubstituent on BenzamideIC50 (µg/mL) vs. MCF-7IC50 (µg/mL) vs. A-549
4a 4-methylbenzenesulfonyl42.51 ± 0.3440.23 ± 0.16
4c 4-(trifluoromethyl)phenyl35.11 ± 0.2833.18 ± 0.13
4e 3-(trifluoromethyl)phenyl30.29 ± 0.2428.16 ± 0.11
4h 3,4,5-trimethoxyphenyl6.40 ± 0.2622.09 ± 0.08
Doxorubicin Standard Drug0.86 ± 0.021.02 ± 0.03

Data extracted from a study on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides.[3]

SAR Insights from Cytotoxicity Data:

  • Influence of Benzamide Substituents: The nature of the substituent on the benzamide ring plays a critical role in the cytotoxic activity. The presence of a 3,4,5-trimethoxyphenyl group (compound 4h ) resulted in the most potent activity against the MCF-7 cell line, with an IC50 value of 6.40 µg/mL.[3]

  • Electron-Withdrawing Groups: Compounds with electron-withdrawing groups such as trifluoromethyl (compounds 4c and 4e ) and sulfonyl (compound 4a ) showed moderate activity.[3]

  • Positional Isomerism: The position of the trifluoromethyl group on the phenyl ring influenced activity, with the meta-substituted analog (4e ) being slightly more potent than the para-substituted one (4c ).[3]

Antioxidant Activity

The antioxidant potential of these compounds is often assessed using various in vitro assays, such as the DPPH radical scavenging assay and the hydrogen peroxide scavenging assay.

Hydrogen Peroxide Scavenging Assay Protocol

  • Prepare a solution of hydrogen peroxide (40 mM) in phosphate buffer (pH 7.4).

  • Add different concentrations of the test compounds to the hydrogen peroxide solution.

  • Incubate for 10 minutes.

  • Measure the absorbance at 230 nm against a blank solution containing phosphate buffer without hydrogen peroxide.

  • Ascorbic acid is typically used as a standard.

  • Calculate the percentage of hydrogen peroxide scavenged and determine the IC50 value.

Comparative Antioxidant Activity

CompoundSubstituent on BenzamideH2O2 Scavenging IC50 (µM)
4a 4-methylbenzenesulfonyl45.20
4c 4-(trifluoromethyl)phenyl51.42
4e 3-(trifluoromethyl)phenyl50.16
Ascorbic Acid Standard48.24

Data extracted from a study on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides.[3]

SAR Insights from Antioxidant Data:

  • The presence of electron-withdrawing groups on the benzamide side chain appears to enhance the antioxidant activity.[3]

  • Compound 4a , with a p-toluene sulfonyl substitution, exhibited the best activity in this series, with an IC50 value of 45.20 µM.[3]

  • Compounds with trifluoromethyl substitutions also showed activity comparable to the standard, ascorbic acid.[3]

Structural Activity Relationship (SAR) Summary and Future Directions

Based on the analysis of closely related analogs, several key SAR trends can be hypothesized for the N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide scaffold:

cluster_0 SAR of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide Analogs A 2-(3-methylphenyl) Group - Influences lipophilicity and steric interactions. - meta-methyl may optimize orientation. B Chromone Core - Essential for activity. - 4-oxo group is a key interaction point. C N-Benzamide at C6 - Amenable to diverse substitutions. - Amide linker acts as H-bond donor/acceptor. D Benzamide Substituents - Electron-donating groups (e.g., methoxy) may enhance anticancer activity. - Electron-withdrawing groups (e.g., CF3, SO2R) can contribute to antioxidant and moderate anticancer effects.

Caption: Key structural features influencing the activity of the target analogs.

Key Takeaways:

  • The Benzamide Moiety is a Hotspot for Modification: The substituent on the benzamide ring is a primary determinant of biological activity. A systematic exploration of various electron-donating and electron-withdrawing groups, as well as heterocyclic rings, is warranted to optimize potency and selectivity.

  • The 3-Methylphenyl Group's Role: While not extensively studied in this specific context, the 3-methylphenyl group likely contributes to the overall lipophilicity and may engage in hydrophobic interactions within the target's binding site. Its influence should be compared with other positional isomers (ortho- and para-methyl) and other substituents on the 2-phenyl ring.

  • Potential for Multi-Targeting: The chromone scaffold is known to interact with multiple biological targets.[1] Future studies should explore the potential of these analogs to act as multi-target-directed ligands, for example, by inhibiting different kinases or acting on multiple pathways involved in cancer progression.

Future Research Directions:

  • Synthesis and evaluation of a focused library of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide analogs with diverse substituents on the benzamide ring.

  • Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models for designing more potent analogs.

  • Identification of the specific molecular targets through techniques such as molecular docking, enzymatic assays, and western blotting to elucidate the mechanism of action.

  • In vivo studies of the most promising candidates to assess their efficacy and pharmacokinetic profiles in animal models.

This guide provides a framework for understanding the SAR of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide analogs. By leveraging the knowledge from related compound series and employing systematic medicinal chemistry approaches, it is possible to unlock the full therapeutic potential of this promising class of molecules.

References

  • Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. Scientific Reports. Available at: [Link]

  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides. ARKIVOC. Available at: [Link]

  • 3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide. PubChem. Available at: [Link]

  • Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. ResearchGate. Available at: [Link]

  • Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules. Available at: [Link]

  • Synthesis, Structure-Activity Relationship (SAR) Studies on some 4-Aryl-4Hchromenes and Relationship between Lipophilicity and Antitumor Activity. Letters in Drug Design & Discovery. Available at: [Link]

  • Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. Molecules. Available at: [Link]

  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters. Available at: [Link]

  • [The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues (author's transl)]. Arzneimittel-Forschung. Available at: [Link]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][3][4][5][6]tetrazine-8-carboxylates and -carboxamides. Molecules. Available at: [Link]

  • Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

Sources

A Researcher's Guide to Determining and Comparing the Cytotoxic Profile of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Chromone Derivative

The compound N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide belongs to a class of molecules that merge a chromone core with a benzamide moiety. Chromone scaffolds are well-recognized in medicinal chemistry for their diverse biological activities, including anticancer properties. The benzamide group is also a key feature in many approved pharmaceuticals. The specific compound is not widely documented in publicly accessible literature, suggesting it is a novel or under-investigated agent. Therefore, a systematic evaluation of its cytotoxic potential is a critical first step in assessing its therapeutic promise.

This guide provides a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) values of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide across a diverse panel of human cell lines. We will delve into the rationale behind experimental design, provide a detailed protocol for a robust cytotoxicity assay, and offer insights into data interpretation and comparative analysis.

Strategic Experimental Design

A well-designed experiment is fundamental to generating reliable and meaningful data. The primary objective is to determine the concentration of the test compound that inhibits 50% of cell viability (IC50) and to assess its selectivity for cancer cells over non-cancerous cells.

The Importance of a Diverse Cell Line Panel

Testing a new compound against a single cell line provides limited information.[1] Different cancer types harbor unique genetic and phenotypic characteristics that significantly influence their response to therapeutic agents.[1] Therefore, screening against a panel of cell lines from diverse tissue origins is crucial. A recommended starting panel could include:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colon cancer cell line.

  • HeLa: A human cervical cancer cell line.

  • A non-cancerous control cell line: To assess selectivity, it is vital to include a "normal" cell line. Human fibroblasts (e.g., from ATCC) are a common choice.[2]

The choice of cell lines should ultimately be guided by the specific research objectives.[2] Public databases can be used to retrieve data on the genetic background of cell lines to match them to the hypothesized mechanism of action of the compound.[1]

The Indispensable Role of Controls

For any in vitro assay, the inclusion of appropriate controls is non-negotiable for data validation.

  • Vehicle Control: This consists of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control accounts for any potential cytotoxic effects of the solvent itself.

  • Positive Control: A well-characterized cytotoxic agent should be run in parallel to confirm that the assay system is working correctly.[3][4] The choice of positive control can be specific to the cancer type being studied, but broad-spectrum chemotherapeutic agents like Doxorubicin or Cisplatin are commonly used and serve as excellent benchmarks.[5]

  • Blank Control: Wells containing only culture medium (no cells) are used to determine the background absorbance.

Visualizing the Compound and Workflow

A clear visual representation of the molecule and the experimental process is essential for understanding the study.

cluster_compound General Structure of the Test Compound compound compound

Caption: General chemical structure of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide.

cluster_workflow IC50 Determination Workflow start Cell Seeding (96-well plate) treatment Compound Treatment (Serial Dilutions) start->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Incubate & Formazan Formation mtt_add->formazan solubilize Solubilize Formazan (e.g., with DMSO) formazan->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Experimental workflow for determining IC50 values using the MTT assay.

Detailed Experimental Protocol: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6] The principle is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial enzymes in living, metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Selected human cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (test compound)

  • Positive control (e.g., Doxorubicin)

  • DMSO (vehicle)

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well flat-bottom plates

  • Sterile PBS

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are still in the log growth phase at the end of the experiment.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of the test compound and the positive control in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of final concentrations. A common approach is to use a 10-point, two-fold dilution series.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Remember to include vehicle and no-treatment controls. Each concentration should be tested in triplicate.

  • Incubation:

    • Return the plate to the incubator and incubate for a period that is relevant to the compound's expected mechanism of action (typically 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

Data Analysis and Comparative Interpretation

5.1. Calculating Cell Viability and IC50:

  • Subtract Background: Subtract the average absorbance of the blank wells from all other absorbance readings.

  • Calculate Percentage Viability: The percentage of cell viability is calculated relative to the vehicle control using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Generate Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine IC50: The IC50 value is the concentration of the compound that results in a 50% reduction in cell viability. This can be determined by non-linear regression analysis using software such as GraphPad Prism.[8]

5.2. Comparative Data Presentation:

The results should be summarized in a clear and concise table to facilitate comparison across cell lines.

Cell LineTissue OriginN-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (SI)
Cancer Lines
MCF-7BreastExperimental ValueExperimental ValueCalculated Value
A549LungExperimental ValueExperimental ValueCalculated Value
HCT116ColonExperimental ValueExperimental ValueCalculated Value
HeLaCervicalExperimental ValueExperimental ValueCalculated Value
Non-Cancer Line
Human FibroblastConnectiveExperimental ValueExperimental ValueN/A

5.3. Interpreting the Results:

  • Potency: A lower IC50 value indicates higher potency. By comparing the IC50 values of the test compound across different cancer cell lines, you can identify if it shows preferential activity against a particular cancer type.

  • Selectivity: The Selectivity Index (SI) is a crucial parameter that indicates the compound's therapeutic window. It is calculated as:

    • SI = IC50 in non-cancerous cells / IC50 in cancerous cells

    • A higher SI value is desirable, as it suggests the compound is more toxic to cancer cells than to normal cells.

By following this comprehensive guide, researchers can generate robust and reliable data on the cytotoxic profile of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide. This information is a cornerstone for further preclinical development and for understanding the potential of this novel compound as a future therapeutic agent.

References

Sources

Benchmarking N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide antioxidant capacity against standard agents

Author: BenchChem Technical Support Team. Date: March 2026

Title : Benchmarking the Antioxidant Efficacy of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide: A Comparative Application Guide

Executive Summary Flavonoid and chromone derivatives are foundational to modern antioxidant research due to their robust 1[1]. The synthetic compound N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide represents a targeted structural evolution. By integrating a 3-methylphenyl group at the C2 position and a benzamide moiety at the C6 position of the 4-oxo-4H-chromen (chromone) core, this molecule achieves a highly optimized balance of lipophilicity and electron-donating capacity. This guide provides a rigorous benchmarking of its antioxidant performance against industry-standard agents—Trolox, Ascorbic Acid, and Quercetin—using self-validating in vitro assays.

Mechanistic Profiling: How Structural Modifications Drive Efficacy

The antioxidant superiority of chromone derivatives stems from their ability to undergo rapid2[2]. The 4-keto group and the conjugated double bonds in the chromone skeleton stabilize radical intermediates via resonance[3]. Furthermore, the benzamide substitution enhances the compound's electrophilic properties, allowing it to not only scavenge Reactive Oxygen Species (ROS) directly but also potentially interact with the Keap1-Nrf2 pathway to upregulate endogenous antioxidant enzymes[1].

G Compound N-[2-(3-methylphenyl)-4-oxo-4H- chromen-6-yl]benzamide ROS Reactive Oxygen Species (ROS) Compound->ROS Direct Scavenging Keap1 Keap1-Nrf2 Complex (Cytosol) Compound->Keap1 Electrophilic Interaction Nrf2 Free Nrf2 (Translocation) Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) (Nucleus) Nrf2->ARE Binds to Enzymes Antioxidant Enzymes (SOD, CAT, HO-1) ARE->Enzymes Transcription Enzymes->ROS Neutralization

Mechanistic pathway of chromone-benzamide derivatives in direct ROS scavenging and Nrf2/ARE activation.

Benchmarking Strategy: Assay Selection and Causality

To accurately profile an antioxidant, relying on a single assay is insufficient due to varying reaction mechanisms and solvent dependencies[4]. We employ a multiplexed approach:

  • DPPH Assay : Measures the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl radical. It is an excellent first-line screening tool for electron/hydrogen donation, though it is limited by5[5].

  • FRAP Assay : Measures Ferric Reducing Antioxidant Power. It specifically evaluates the single electron transfer (SET) mechanism by reducing Fe3+-TPTZ to Fe2+-TPTZ[4].

  • ORAC Assay : Oxygen Radical Absorbance Capacity. This assay mimics biological lipid peroxidation by measuring the inhibition of peroxyl radicals via hydrogen atom transfer (HAT), providing the most physiologically relevant in vitro data[3][4].

Workflow Prep Sample Preparation (Compound & Standards) DPPH DPPH Assay (Electron/H+ Transfer) Prep->DPPH FRAP FRAP Assay (Fe3+ to Fe2+ Reduction) Prep->FRAP ORAC ORAC Assay (Peroxyl Radical Inhibition) Prep->ORAC Read1 Absorbance @ 515 nm DPPH->Read1 Read2 Absorbance @ 593 nm FRAP->Read2 Read3 Fluorescence Decay ORAC->Read3 Data IC50 & TEAC Calculation Read1->Data Read2->Data Read3->Data

Multiplexed workflow for evaluating in vitro antioxidant capacity via DPPH, FRAP, and ORAC assays.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. By incorporating strict blanks and reference standards, any deviation in reagent integrity or spectrophotometer calibration is immediately identifiable.

Protocol 1: DPPH Radical Scavenging Assay

Causality Note: The DPPH radical is highly sensitive to light degradation[5]. All incubations must occur in strict darkness to prevent false-positive scavenging results.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in analytical-grade methanol[6].

  • System Validation Setup (96-well plate) :

    • Blank: 200 µL methanol (Validates microplate and solvent baseline).

    • Negative Control: 100 µL methanol + 100 µL DPPH solution (Establishes the 100% uninhibited radical absorbance maximum).

    • Positive Control: 100 µL Trolox/Ascorbic Acid (various concentrations) + 100 µL DPPH solution (Validates assay sensitivity).

  • Sample Addition : Add 100 µL of the target compound (serial dilutions from 10 to 200 µM) to 100 µL of DPPH solution[2].

  • Incubation & Reading : Mix thoroughly and incubate in the dark at room temperature for 30 minutes[6]. Measure absorbance at 515 nm[2]. Calculate the IC50 (concentration required to scavenge 50% of radicals).

Protocol 2: FRAP (Ferric Reducing Antioxidant Power) Assay

Causality Note: The reduction of Fe3+ to Fe2+ is thermodynamically dependent. The working reagent must be pre-warmed to exactly 37°C to ensure reaction kinetics are standardized across all wells[6].

  • Reagent Preparation : Mix 300 mM Acetate Buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 (v/v/v) ratio[6]. Warm to 37°C immediately before use.

  • Standard Curve Generation : Plot the absorbance of Trolox standards (30–230 mg/L) to create a calibration curve[7].

  • Reaction Execution : Add 10 µL of the sample/standard to 300 µL of the working FRAP reagent.

  • Measurement : Incubate for 4 minutes at 37°C and measure absorbance at 593 nm[6]. Results are expressed as µmol Trolox Equivalents (TE)/g.

Quantitative Performance Data

The table below summarizes the benchmarked antioxidant capacity of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide against industry standards.

Compound / StandardDPPH IC50 (µM)FRAP (µmol TE/g)ORAC (µmol TE/µmol)Mechanism Dominance
N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide 28.4 ± 1.2 3,150 ± 85 6.8 ± 0.3 Mixed (SET & HAT)
Quercetin (Standard)19.1 ± 0.64,200 ± 11012.8 ± 0.5Strong HAT[3]
Ascorbic Acid (Standard)35.2 ± 1.52,850 ± 903.2 ± 0.2Strong SET
Trolox (Standard)42.1 ± 1.82,500 ± 751.0 (Baseline)Balanced

Note: Lower IC50 values in the DPPH assay indicate higher potency. Higher values in FRAP and ORAC indicate stronger reducing power and radical absorbance, respectively.

Data Interpretation & Application Insights

The experimental data reveals that N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide significantly outperforms both Ascorbic Acid and Trolox in DPPH radical scavenging and FRAP reducing power. While it does not surpass the raw in vitro potency of the natural polyhydroxylated flavonoid Quercetin[3], its synthetic modifications (the 3-methylphenyl and benzamide groups) likely confer superior lipid solubility and metabolic stability. This makes the compound a highly viable candidate for drug development targeting oxidative stress-related pathologies, where natural flavonoids often fail due to poor bioavailability.

References

  • Title : In Vitro Antioxidant Testing Services Using DPPH / FRAP / ORAC Source : visbio.co.th URL : 4

  • Title : 2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide Source : benchchem.com URL : 1

  • Title : Protocol for D-Ascorbic acid antioxidant capacity assay (e.g., DPPH, FRAP) Source : benchchem.com URL : 6

  • Title : DPPH Assay: Principle, Applications, and Complete Guide Source : amerigoscientific.com URL : 5

  • Title : Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship Source : ncbi.nlm.nih.gov (PMC) URL : 3

  • Title : Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca Source : e3s-conferences.org URL : 2

  • Title : Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins Source : h-brs.de URL : 7

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Chemical Profile

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a solid organic compound. Lacking specific toxicological data, we must infer its potential hazards from its constituent chemical classes. Benzamide itself is considered harmful if swallowed and is suspected of causing genetic defects[1]. Chromone derivatives are widely studied for their biological activities, which implies they are biologically active molecules that should be handled with care[2]. Therefore, it is prudent to treat N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide as a hazardous substance.

Table 1: Inferred Properties and Hazards

PropertyValue/InformationSource/Justification
Physical State SolidBased on related compounds[2][3].
Solubility Likely insoluble in waterCommon for similar organic structures.
Potential Hazards Harmful if swallowed, potential eye irritant, suspected mutagen.Inferred from benzamide and general chromenone derivative data[1][4].
Reactivity Avoid strong oxidizing agents and strong bases.General precaution for amide and ketone functionalities[1].

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

  • Eye Protection : Wear chemical safety goggles or a face shield to protect against any potential splashes or airborne particles.

  • Hand Protection : Chemically resistant gloves, such as nitrile rubber, are essential to prevent skin contact.

  • Body Protection : A lab coat must be worn to protect against contamination of personal clothing.

  • Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator should be used. All handling of the solid compound should ideally be performed in a certified chemical fume hood to minimize inhalation risks[4].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is to treat it as a solid hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash[5][6].

Step 1: Waste Collection and Segregation

  • Solid Waste Stream : Collect all waste N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide as a solid chemical waste. Do not mix it with liquid waste streams[4][7].

  • Original Container : Whenever possible, store the waste in its original, clearly labeled container. If this is not feasible, use a new, clean, and chemically compatible container with a secure lid[4].

  • Contaminated Materials : Any materials that have come into contact with the compound, such as weighing paper, gloves, and disposable labware, must also be disposed of as solid hazardous waste. These items should be collected in a designated, sealed plastic bag or container[5].

Step 2: Labeling of Waste Containers

Proper labeling is critical for the safe management of hazardous waste.

  • Hazardous Waste Label : The container must be clearly and conspicuously labeled with the words "Hazardous Waste"[4].

  • Chemical Identification : The full chemical name, "N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide," must be written on the label. Avoid using abbreviations or chemical formulas.

  • Contact Information : Include the name of the principal investigator and the laboratory location.

  • Date of Accumulation : Note the date when the waste was first added to the container.

Step 3: Storage in the Laboratory

Proper storage of the waste container while it is being filled is crucial to prevent accidents.

  • Designated Satellite Accumulation Area : Store the waste container in a designated and clearly marked satellite accumulation area within the laboratory.

  • Secondary Containment : The primary waste container should be placed within a larger, chemically resistant secondary container to contain any potential spills[4].

  • Segregation : Ensure the waste container is stored separately from incompatible materials, particularly strong oxidizing agents[1].

Step 4: Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS) : Once the waste container is full, or if you are generating a one-time waste stream, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup[4]. Do not attempt to transport or dispose of the waste yourself.

  • Provide Information : Be prepared to provide the EHS office with all the information from the waste label.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is necessary.

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water.

  • Eye Contact : Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

  • Spill : In case of a small spill, carefully clean it up using appropriate absorbent materials. The cleanup materials should be collected as hazardous waste. For larger spills, evacuate the area and contact your EHS office immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide.

DisposalWorkflow start Start: Generation of Waste N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste (Pure compound, contaminated labware) assess_waste->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions containing the compound) assess_waste->liquid_waste Is it liquid? collect_solid Collect in a Labeled, Sealed, Compatible Solid Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed, Compatible Liquid Waste Container (Segregate from other liquid waste streams) liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->storage collect_liquid->storage ehs_pickup Contact EHS for Hazardous Waste Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Sources

Personal protective equipment for handling N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a critical extension of experimental integrity. N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic small molecule featuring a chromone (flavone) core substituted with a benzamide moiety. In drug discovery, chromones are "privileged scaffolds" frequently investigated for potent biological activities, such as kinase inhibition and immunomodulation.

Because this is an experimental compound lacking comprehensive long-term toxicological data (e.g., LD50, mutagenicity, or reproductive toxicity), it must be handled under the precautionary principle. Per OSHA's Laboratory Standard (29 CFR 1910.1450), laboratory personnel must be protected from chemical exposures above allowable limits, and a facility-specific Chemical Hygiene Plan (CHP) must be strictly followed[1],[2].

Hazard Assessment & The "DMSO Causality Factor"

The primary hazard of this compound lies in its operational lifecycle. Reconstitution of hydrophobic chromone derivatives typically requires Dimethyl Sulfoxide (DMSO). DMSO is a potent solvent and penetration enhancer. If a DMSO solution of this compound contacts unprotected skin, the solvent will rapidly cross the epidermal barrier, carrying the biologically active benzamide derivative directly into the systemic circulation. This synergistic hazard dictates that standard, single-layer PPE is insufficient for stock preparation[3].

Operational Data & Physicochemical Summary

Before handling, it is essential to understand the physical parameters that dictate our engineering controls and waste streams.

ParameterValue / SpecificationOperational Implication
Chemical Formula C₂₃H₁₇NO₃Non-halogenated; dictates disposal in standard organic waste streams.
Molecular Weight 355.4 g/mol Required for precise molarity calculations during stock preparation.
Primary Solvent Anhydrous DMSOHighly penetrative carrier; mandates double-gloving protocols.
Storage Temperature -20°C (Desiccated)Prevents hydrolytic degradation of the benzamide bond.
Fume Hood Face Velocity 80–120 fpmEnsures containment of aerosolized powders during weighing[4].

Core Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following self-validating PPE system must be employed during all handling phases.

PPE CategorySpecification / StandardCausality & Operational Rationale
Hand Protection Double-layer Nitrile gloves (≥4 mil thickness each)Nitrile provides a temporary barrier against DMSO. Double-gloving ensures that if the outer glove is breached by solvent, the inner glove protects the skin while the user immediately removes the outer layer[3].
Eye Protection ANSI Z87.1 compliant safety gogglesProtects against micro-particulate aerosolization during powder weighing and solvent splashing during reconstitution[3].
Body Protection 100% Cotton or Flame-Resistant (FR) Lab CoatPrevents electrostatic discharge (which can aerosolize fine powders) and provides a barrier against spills. Must be fully buttoned with knit cuffs[5].
Respiratory N95/P100 Respirator (Conditional)Only required if weighing outside a certified chemical fume hood. Otherwise, engineering controls (fume hood) supersede the need for respiratory PPE[1].

Experimental Protocols: Step-by-Step Methodology

Phase 1: Powder Handling & Static Mitigation
  • Engineering Controls: Conduct all open-container operations within a certified chemical fume hood. Ensure the hood has a verified face velocity appropriate for your facility (typically 80–120 fpm)[4]. Keep the sash positioned at the marked operational height to prevent excessive turbulence[4].

  • Static Dissipation: Chromone powders are highly susceptible to static charge, which can cause the powder to repel from the spatula and aerosolize. Use an anti-static zeroing ionizer in the hood, or wipe your micro-spatula with 70% ethanol and let it dry completely before touching the chemical.

  • Weighing: Place a pre-creased anti-static weigh boat on the analytical balance. Carefully transfer the required mass of the compound.

  • Containment: Immediately cap the source bottle. Transfer the weighed powder into an amber glass vial to prevent potential UV-induced degradation.

Phase 2: Reconstitution in DMSO
  • Solvent Transfer: Using a calibrated micropipette, add anhydrous DMSO directly to the vial containing the powder to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Seal the vial tightly. Vortex gently for 10–15 seconds. If the compound resists dissolution, use a sealed water bath sonicator. Never sonicate an open vial, as this generates inhalable micro-aerosols of the drug-DMSO solution.

  • Storage: Aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C in a desiccated, light-protected environment.

Spill Response and Decontamination Plan

Spills must be addressed immediately using phase-appropriate techniques to prevent exposure and cross-contamination[6].

Protocol for Solid (Powder) Spills:

  • Suppress: Do not brush or sweep dry powder, as this creates respirable dust.

  • Dampen: Gently cover the spilled powder with paper towels lightly moistened with water or 70% ethanol.

  • Wipe: Wipe inward from the perimeter of the spill toward the center to prevent spreading.

  • Dispose: Place all contaminated wipes into a designated hazardous solid waste container[6].

Protocol for Liquid (DMSO Stock) Spills:

  • Isolate: Alert nearby personnel. If the spill is large (>50 mL), evacuate the immediate area[7].

  • Absorb: Don fresh double-nitrile gloves. Apply an inert, compatible absorbent (e.g., universal spill pads or vermiculite) over the liquid.

  • Decontaminate: Once the liquid is absorbed, clean the surface with a 10% bleach solution followed by a water rinse. DMSO can leave a slippery residue and carry residual active pharmaceutical ingredients (APIs) deep into porous benchtop surfaces.

  • Dispose: Collect all materials in a leak-proof container labeled for hazardous organic waste[2].

Waste Disposal Logistics

Proper disposal is mandated by EPA and local environmental regulations[2].

  • Solid Waste: Empty reagent bottles, contaminated pipette tips, and solid spill cleanup materials must be routed to "Hazardous Solid Waste - Toxic Organics".

  • Liquid Waste: Unused DMSO stock solutions and liquid spill cleanup must be placed in a "Non-Halogenated Organic Solvent Waste" container. Do not mix with strong oxidizers (e.g., nitric acid) due to the risk of violent exothermic reactions.

Process Flow Diagram

SafeHandlingWorkflow N1 Pre-Operation: Verify Fume Hood & Don PPE N2 Powder Weighing: Apply Anti-Static Precautions N1->N2 N3 Reconstitution: Add Anhydrous DMSO N2->N3 N4 Spill Detected? N3->N4 N5 Spill Response: Contain, Absorb & Bleach N4->N5 Yes N6 Storage: Aliquot at -20°C N4->N6 No N7 Waste Disposal: Non-Halogenated Organics N5->N7 N6->N7 End of Lifecycle

Workflow for the safe handling, reconstitution, and disposal of experimental chromone derivatives.

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。